1-Ethyl-6-nitroquinolin-4-one
Description
The exact mass of the compound 1-Ethyl-6-nitroquinolin-4-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166891. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Ethyl-6-nitroquinolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-6-nitroquinolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-6-nitroquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-12-6-5-11(14)9-7-8(13(15)16)3-4-10(9)12/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTDCHNREGPDHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=O)C2=C1C=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304710 | |
| Record name | 1-ethyl-6-nitroquinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50440-64-7 | |
| Record name | NSC166891 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166891 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-ethyl-6-nitroquinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Evolution and Resurgence of Nitroquinolone Antibiotics: From Early Artifacts to Next-Generation Anti-Tubercular Agents
Executive Summary
Nitroquinolones represent a structurally privileged, yet historically overlooked, subclass of quinolone antibiotics. While the 6-fluoroquinolones (e.g., ciprofloxacin) have dominated the clinical landscape for decades, the 6-nitro and 8-nitro derivatives are currently experiencing a renaissance in drug discovery. This resurgence is primarily driven by their potent, sub-micromolar activity against multi-drug resistant Mycobacterium tuberculosis (MDR-TB) via a novel covalent suicide inhibition mechanism. This technical guide provides an in-depth analysis of nitroquinolone development, structure-activity relationships (SAR), dual-target mechanisms, and validated experimental protocols for preclinical evaluation.
Historical Context: The Forgotten Origins
The discovery of quinolone antibiotics is widely attributed to George Lesher and colleagues at Sterling Drug, who isolated nalidixic acid (a 1,8-naphthyridone) as a byproduct of chloroquine synthesis in the early 1960s[1]. However, the true genesis of the class predates this event. In 1959, Imperial Chemical Industries (ICI) filed patents detailing the synthesis of 6-nitro-3-carboxyquinolones, which exhibited profound systemic antibacterial activity[2].
Causality of Abandonment: Despite their potency, these early 6-nitroquinolone derivatives were abruptly abandoned during preclinical development because they induced severe cataracts in multiple animal models[3]. This toxicity profile shifted the industry's focus toward naphthyridones and, eventually, fluoroquinolones. Today, modern medicinal chemistry has revived the nitroquinolone scaffold, optimizing its pharmacokinetic (PK) properties to mitigate historical toxicities while leveraging its unique electrophilic properties to target modern superbugs[4].
Chemical Evolution & Structure-Activity Relationship (SAR)
The antibacterial spectrum of quinolones is heavily dictated by substitutions at the C-6, C-7, and N-1 positions. The re-engineering of nitroquinolones focuses on balancing lipophilicity (ClogP) to ensure penetration through the complex, lipid-rich mycobacterial cell wall without inducing off-target cytotoxicity.
Table 1: Comparative SAR & Quantitative Profiling of Quinolone Subclasses
| Subclass | C-6 Substitution | C-7 Substitution | Optimal ClogP | Primary Target | Key Pathogens | Clinical Status |
| Fluoroquinolones | Fluorine (-F) | Piperazine/Pyrrolidine | 1.0 – 2.0 | DNA Gyrase / Topo IV | Broad-spectrum (Gram +/-) | First-line therapeutics |
| 6-Nitroquinolones | Nitro (-NO2) | Aliphatic amines / Carboxamides | 0.72 – 3.67 | DprE1 / DNA Gyrase | M. tuberculosis (MDR-TB) | Preclinical / Lead Optimization |
| 8-Nitroquinolones | Fluorine (-F) | Substituted primary amines | 2.0 – 4.5 | DNA Gyrase | Gram-positive (S. aureus) | Preclinical |
Mechanistic Insight: In 6-nitroquinolone-3-carboxamides, an aliphatic chain at the C-3 position significantly enhances anti-tubercular activity compared to cyclic chains, driving ClogP values to an optimal range for mycobacterial penetration and achieving Minimum Inhibitory Concentrations (MIC90) as low as <0.244 µM[5].
Mechanisms of Action: A Dual-Target Paradigm
Nitroquinolones exhibit a unique polypharmacological profile, capable of disrupting bacterial replication through two distinct pathways depending on their specific structural appendages.
The Classic Pathway: Topoisomerase II/IV Inhibition
Like their fluorinated counterparts, certain substituted nitroquinolones target bacterial DNA gyrase and topoisomerase IV[6]. Causality: The drug intercalates into the DNA at the enzyme cleavage site, forming a stable ternary complex (Drug-Enzyme-DNA). This traps the enzyme after it has cleaved the DNA backbone but before religation can occur. The accumulation of double-strand breaks triggers the SOS response and rapid bacterial apoptosis[7].
The Novel Pathway: DprE1 Covalent Suicide Inhibition
The breakthrough in modern nitroquinolone research is their validation as suicide inhibitors of Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a flavoprotein essential for synthesizing arabinogalactan in the mycobacterial cell wall[8]. Causality: The nitro group (-NO2) at the C-6 position acts as an electrophilic warhead. Upon entering the mycobacterium, the FADH2-dependent DprE1 enzyme inadvertently reduces the nitro group to a highly reactive nitroso intermediate (-NO). This nitroso species immediately undergoes nucleophilic attack by the thiol group of the Cys387 residue within the enzyme's active site, forming an irreversible covalent bond[9].
Fig 1. Covalent suicide inhibition of Mtb DprE1 by nitroquinolones via nitroso intermediate.
Experimental Methodologies (Self-Validating Protocols)
To ensure rigorous validation of novel nitroquinolone candidates, the following self-validating protocols must be employed. These assays are designed with internal controls to separate true mechanistic inhibition from assay artifacts.
Protocol 1: DNA Gyrase Supercoiling Inhibition Assay
Objective: To quantify the IC50 of nitroquinolones against bacterial DNA gyrase. System Validation: Uses relaxed pBR322 plasmid DNA as the substrate. Ciprofloxacin serves as the positive control; DMSO as the vehicle negative control.
-
Substrate Preparation: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.5 µg of relaxed pBR322 DNA[6].
-
Complex Formation: Add 1 U of E. coli or M. smegmatis DNA gyrase and the nitroquinolone candidate (titrated from 0.1 to 100 µM). Causality: Pre-incubation allows the drug to access the binding pocket before rapid catalytic turnover begins.
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Catalytic Trigger: Incubate the mixture at 37°C for 30 minutes. The presence of ATP drives the supercoiling reaction.
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Termination: Stop the reaction by adding an equal volume of chloroform/isoamyl alcohol (24:1) and a loading dye containing 1% SDS and Proteinase K. Causality: SDS denatures the trapped gyrase, while Proteinase K digests it, releasing the cleaved DNA fragments to prevent band smearing during electrophoresis[7].
-
Analysis: Resolve the products on a 1% agarose gel (1X TAE buffer) at 3 V/cm for 2 hours. Supercoiled DNA migrates faster than relaxed DNA. Quantify bands using ethidium bromide staining and densitometry to calculate the IC50.
Fig 2. Step-by-step workflow for the DNA Gyrase supercoiling inhibition assay.
Protocol 2: DprE1 Covalent Binding Validation & MIC Determination
Objective: To confirm the covalent binding of the nitroquinolone to DprE1 and determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis.
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MIC Assay (Resazurin Microtiter Assay - REMA): Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth. Expose to serial dilutions of the nitroquinolone. After 7 days, add resazurin dye. Causality: Viable cells reduce blue resazurin to pink resorufin. The lowest concentration preventing color change is the MIC[4].
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Recombinant DprE1 Incubation: Incubate purified recombinant Mtb DprE1 (10 µM) with the nitroquinolone (50 µM) and FADH2 (100 µM) in HEPES buffer for 2 hours at 37°C. Causality: FADH2 is strictly required to initiate the enzymatic reduction of the nitro group to the reactive nitroso species[9].
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Mass Spectrometry (LC-MS/MS) Validation: Digest the protein complex with trypsin and analyze via LC-MS/MS. The presence of a mass shift corresponding to the drug adduct on the peptide fragment containing Cys387 definitively validates the covalent suicide inhibition mechanism[5].
Future Perspectives in Drug Development
The trajectory of nitroquinolone development hinges on sophisticated structural optimization. While early 6-nitroquinolones failed due to cataractogenesis[3], modern derivatives featuring 3-carboxamide and tailored N-1 substitutions demonstrate sub-micromolar efficacy against MDR-TB with negligible cytotoxicity in human cell lines[4]. Future pipelines must prioritize in vivo pharmacokinetic profiling to ensure these highly lipophilic molecules maintain adequate serum half-lives without precipitating off-target protein binding.
References
-
Title: Origins of the Quinolone Class of Antibacterials: An Expanded "Discovery Story" Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Easily accessed nitroquinolones exhibiting potent and selective anti-tubercular activity Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents Source: Pharmaceuticals (MDPI) URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Easily accessed nitroquinolones exhibiting potent and selective anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. infospace.mrc.ac.za [infospace.mrc.ac.za]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. infospace.mrc.ac.za [infospace.mrc.ac.za]
- 9. Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents [mdpi.com]
1-Ethyl-6-nitroquinolin-4-one: A Versatile Scaffold in Modern Medicinal Chemistry
Executive Summary
In the landscape of medicinal chemistry, the quinolone core is historically synonymous with broad-spectrum antibacterial agents (e.g., fluoroquinolones). However, the specific substitution pattern of 1-ethyl-6-nitroquinolin-4-one (CAS: 50440-64-7) and its derivatives represents a critical divergence from traditional antibiotic design. By replacing the standard 6-fluoro substituent with a redox-active 6-nitro group, and utilizing the 1-ethyl moiety to tune lipophilicity, this scaffold has emerged as a powerful precursor for two distinct therapeutic avenues: anti-tubercular suicide inhibitors and oncology-focused RNA-modulating agents. This whitepaper dissects the structural chemistry, divergent synthetic workflows, mechanistic pharmacology, and self-validating protocols associated with this highly versatile building block.
Structural Chemistry & Electronic Topology
The pharmacological utility of 1-ethyl-6-nitroquinolin-4-one is deeply rooted in its electronic topology [4].
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The 6-Nitro "Warhead": The nitro group at the C-6 position serves a dual purpose. Synthetically, it acts as a strong electron-withdrawing group (EWG), activating the quinolone core for specific nucleophilic substitutions and stabilizing reactive intermediates. Pharmacologically, it functions as a redox-active warhead capable of undergoing enzymatic reduction—a critical feature for targeting specific bacterial enzymes [2].
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The 1-Ethyl Substituent: Alkylation at the N-1 position with an ethyl group provides an optimal balance of lipophilicity (clogP tuning) and steric bulk. Unlike bulkier cyclopropyl or aryl groups, the ethyl chain allows the molecule to effectively penetrate the lipid-rich cell wall of Mycobacterium tuberculosis while maintaining a high affinity for the narrow hydrophobic pockets of target proteins [2].
Divergent Synthetic Workflows: From Core to Clinical Candidates
The true value of the 1-ethyl-6-nitroquinolin-4-one scaffold lies in its synthetic divergence. From a single, easily accessible core, medicinal chemists can navigate toward entirely different pharmacological classes.
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Pathway A (Retention of the Nitro Group): Derivatization at the C-3 position (e.g., via amidation or esterification) while retaining the 6-nitro group yields potent anti-tubercular agents.
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Pathway B (Reduction to the Amino Pharmacophore): Chemoselective reduction of the 6-nitro group to a 6-amino group fundamentally shifts the molecule's bioactivity, transforming it into a Small Molecule Enhancer of RNA interference (SMER) for anticancer and antiviral applications [1].
Caption: Divergent synthetic workflow of 1-ethyl-6-nitroquinolin-4-one into therapeutic agents.
Mechanistic Pharmacology: The Nitro Warhead vs. The Amino Pharmacophore
Anti-Tubercular Activity via DprE1 Suicide Inhibition
While early studies noted that des-3-carboxy 6-nitroquinolones exhibited unique bactericidal activity prior to cell multiplication [3], modern research has pinpointed their exact mechanism against M. tuberculosis. 6-Nitroquinolone derivatives act as covalent suicide inhibitors of DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase), a flavoprotein essential for synthesizing arabinan in the mycobacterial cell wall [2].
The mechanism is driven by the 6-nitro group: the FADH2 cofactor within DprE1 reduces the nitro group to a highly reactive nitroso intermediate. This intermediate immediately undergoes a nucleophilic attack by the thiol group of Cys387 in the enzyme's active site, forming a stable, irreversible covalent adduct.
Caption: Mechanism of action for 6-nitroquinolones as suicide inhibitors of DprE1 in M. tuberculosis.
Anticancer Activity via TRBP Modulation
When the scaffold is reduced to a 6-aminoquinolone, the pharmacological profile shifts dramatically. These derivatives lose their antibacterial potency but gain the ability to bind to the TAR RNA-binding protein (TRBP). By binding to TRBP, 6-aminoquinolones enhance the processing of microRNAs (miRNAs) by the Dicer complex. Because global downregulation of miRNAs is a hallmark of many human cancers, restoring miRNA maturation via these scaffolds induces potent antiproliferative effects in tumor cells, such as ovarian cancer lines (e.g., SKOV-3) [1].
Quantitative SAR Profiling
To illustrate the structure-activity relationship (SAR) divergence based on the C-6 substituent, the following table summarizes key quantitative data from recent medicinal chemistry campaigns.
| Compound Class | Target / Mechanism | Key Substituents | Activity Metric | Reference |
| 6-Nitroquinolone-3-carboxamides | DprE1 (M. tuberculosis) | 6-NO₂, 1-Ethyl, 3-Carboxamide | MIC₉₀ < 0.244 µM | Dube et al., 2021 [2] |
| 6-Aminoquinolone Derivatives | TRBP (miRNA maturation) | 6-NH₂, 1-Ethyl, 3-Carboxylate | GI₅₀ = 13.52 µM (SKOV-3) | RSC Med Chem, 2024 [1] |
| Des-3-carboxy 6-nitroquinolones | Bacterial cidality | 6-NO₂ (Lacking 3-COOH) | Potent Pre-multiplication Cidality | J. Med. Chem., 2015 [3] |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and functionalization of the 1-ethyl-6-nitroquinolin-4-one scaffold. Each step incorporates causality-driven methodologies and self-validating checkpoints.
Protocol 1: Synthesis of the 1-Ethyl-6-nitroquinolin-4-one Core
Rationale: Utilizing a modified Gould-Jacobs approach followed by selective N-alkylation ensures high regioselectivity and prevents the thermal degradation often seen in traditional high-temperature cyclizations.
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Enamine Formation:
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Action: Reflux 4-nitroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME, 1.2 eq) in acetonitrile for 12 hours.
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Causality: The electron-withdrawing nitro group deactivates the aniline, necessitating an excess of EMME and extended reflux to drive the condensation to completion.
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Validation: TLC (Hexane:EtOAc 7:3) will show the disappearance of the bright yellow 4-nitroaniline spot and the appearance of a higher Rf intermediate.
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Cyclization:
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Action: Evaporate the solvent and treat the crude intermediate with Eaton’s reagent (P₂O₅ in methanesulfonic acid) at 75°C for 8 hours.
-
Causality: Traditional Dowtherm A cyclization requires 250°C, which can cause tar formation and nitro group degradation. Eaton’s reagent facilitates an intramolecular Friedel-Crafts acylation at a significantly lower temperature, preserving the nitro warhead.
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N-Alkylation:
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Action: Suspend the resulting 6-nitro-4-quinolone in DMF. Add anhydrous K₂CO₃ (2.0 eq) and ethyl iodide (1.5 eq). Stir at 90°C for 4 hours.
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Causality: K₂CO₃ is a mild base sufficient to deprotonate the quinolone N-H (pKa ~9) without hydrolyzing the ester group.
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Validation & Workup: Pour the reaction mixture into crushed ice. The target 1-ethyl-6-nitroquinolin-4-one derivative will rapidly precipitate due to its high lipophilicity and lack of ionizable groups at neutral pH. Filter and wash with cold water to remove DMF and inorganic salts.
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Protocol 2: Chemoselective Reduction to 6-Aminoquinolone
Rationale: Converting the nitro group to an amine for oncology applications requires a mild reducing agent that will not saturate the quinolone ring or cleave sensitive functional groups.
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Solubilization:
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Action: Dissolve the 1-ethyl-6-nitroquinolone derivative in a 1:1 mixture of Ethanol and THF.
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Causality: Nitroquinolones are notoriously insoluble in pure alcohols; THF ensures complete homogeneity, preventing unreacted starting material from being trapped in the solid phase.
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Reduction:
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Action: Add Iron (Fe) powder (5.0 eq) and saturated aqueous NH₄Cl (2.0 eq). Reflux the mixture for 4–6 hours.
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Causality: The Fe/NH₄Cl system provides a highly chemoselective reduction. Unlike catalytic hydrogenation (H₂/Pd-C), which risks over-reducing the C2-C3 double bond of the quinolone, the Béchamp-style reduction exclusively targets the nitro group.
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Isolation (Self-Validating Step):
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Action: Filter the mixture hot through a Celite pad.
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Causality: Iron oxides form a thick sludge that traps the product. Hot filtration ensures the newly formed 6-aminoquinolone remains dissolved. If the solution cools before filtration, yields will plummet due to co-precipitation with the iron waste. Concentrate the filtrate in vacuo to yield the crude amine, which can be recrystallized from ethanol.
-
References
-
New anti-ovarian cancer quinolone derivatives acting by modulating microRNA processing machinery Source: RSC Medicinal Chemistry (2024) URL:[Link]
-
Easily accessed nitroquinolones exhibiting potent and selective anti-tubercular activity Source: European Journal of Medicinal Chemistry (2021) URL:[Link]
-
Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story” Source: Journal of Medicinal Chemistry (ACS Publications, 2015) URL:[Link]
-
Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives Source: Molecules (MDPI, 2010) URL:[Link]
Physicochemical Profiling and Synthetic Methodologies of 1-Ethyl-6-nitroquinolin-4-one
An In-Depth Technical Whitepaper for Drug Development Professionals
Executive Summary
1-Ethyl-6-nitroquinolin-4-one (CAS: 50440-64-7) is a highly specialized nitrogen-containing heterocyclic intermediate. While historically overshadowed by its halogenated counterparts (fluoroquinolones), this specific nitro-quinolone scaffold has emerged as a critical building block in modern medicinal chemistry. By serving as a direct precursor to 6-aminoquinolones, it enables the synthesis of advanced bioactive molecules, including novel agents capable of modulating microRNA processing machinery in oncology[1]. This whitepaper details its physicochemical properties, the causality behind its regioselective synthesis, and the analytical frameworks required for its validation.
Physicochemical & Topological Profile
Understanding the baseline physicochemical properties of 1-Ethyl-6-nitroquinolin-4-one is essential for predicting its solubility, reactivity, and downstream pharmacokinetic potential. The data below synthesizes structural parameters critical for formulation and synthetic scaling[2][3].
| Property | Value / Description |
| Chemical Name | 1-Ethyl-6-nitroquinolin-4-one (or 1-ethyl-6-nitro-1,4-dihydroquinolin-4-one) |
| CAS Registry Number | 50440-64-7 |
| Molecular Formula | C₁₁H₁₀N₂O₃ |
| Molecular Weight | 218.21 g/mol |
| Physical State | Solid (Golden-yellow needles) |
| Melting Point | 318–320 °C |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 (Nitro oxygens, Ketone oxygen, Quinolone nitrogen) |
| Topological Polar Surface Area (TPSA) | ~66.1 Ų (Calculated) |
Structural & Electronic Causality: The "Push-Pull" System
The reactivity of 1-Ethyl-6-nitroquinolin-4-one is governed by a highly polarized, conjugated electronic network. As an Application Scientist, it is crucial to understand why the molecule behaves the way it does during functionalization.
Electronic Distribution: The quinolone core is subjected to competing electronic effects. The N-ethyl group at position 1 acts as a strong electron-donating moiety via inductive and resonance effects, pushing electron density into the bicyclic ring. Conversely, the ketone at position 4 and the nitro group at position 6 act as electron-withdrawing groups. This creates a distinct "push-pull" dipole across the molecule.
Regioselectivity of Nitration: When synthesizing this compound from 1-ethyl-4-quinolone, the nitration occurs with strict C6-regioselectivity[4]. Why C6? Under strongly acidic conditions, the ketone oxygen is protonated, deactivating the heterocyclic ring and forcing electrophilic aromatic substitution onto the carbocyclic ring. Because position 6 is para to the ring nitrogen within the fused system, it possesses the highest localized nucleophilicity, making it the kinetically and thermodynamically favored site for nitronium ion ( NO2+ ) attack.
Experimental Workflow: Regioselective Synthesis
The following protocol outlines a self-validating system for the synthesis of 1-Ethyl-6-nitroquinolin-4-one via the electrophilic nitration of 1-ethyl-4-quinolone[3][4].
Step-by-Step Methodology
-
Acidic Dissolution: Dissolve 1.0 eq of 1-ethyl-4-quinolone in concentrated sulfuric acid ( H2SO4 ) in a round-bottom flask.
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Causality: H2SO4 acts as both solvent and catalyst. It protonates the quinolone core, preventing unwanted N-oxidation and directing the incoming electrophile to the carbocyclic ring.
-
-
Temperature Control: Chill the solution to 0 °C using an ice-water bath under continuous magnetic stirring.
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Nitronium Generation & Addition: Prepare a nitrating mixture of concentrated nitric acid ( HNO3 ) and H2SO4 (1:1 v/v). Add this mixture dropwise to the quinolone solution.
-
Causality: The mixed acid generates the highly reactive NO2+ electrophile. Dropwise addition is critical to control the exothermic reaction and prevent over-nitration (e.g., formation of 3,6-dinitro byproducts).
-
-
Reaction Propagation: Maintain stirring at 0 °C for 1 hour, then remove the ice bath and allow the system to warm to room temperature for an additional 2 hours.
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Quenching & Precipitation: Pour the reaction mixture slowly over crushed ice.
-
Causality: Sudden aqueous dilution quenches the acid catalyst and drastically reduces the solubility of the nitrated product, forcing the immediate precipitation of golden-yellow crystals.
-
-
Isolation: Isolate the precipitate via vacuum filtration. Wash extensively with cold distilled water until the filtrate reaches a neutral pH. Recrystallize from ethanol or dimethylformamide (DMF) to yield pure 1-Ethyl-6-nitroquinolin-4-one.
Fig 1. Step-by-step experimental workflow for the regioselective nitration of 4-quinolones.
Analytical Validation Protocols
To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed:
-
Melting Point Verification: The purified compound must exhibit a sharp melting point between 318–320 °C [3]. A depressed or broad melting range indicates residual acid or dinitro impurities.
-
Thin-Layer Chromatography (TLC): Utilize Silica gel 60 F254 plates eluting with Dichloromethane/Methanol (9:1). The nitro product will show a distinct Rf shift compared to the starting material and exhibits strong UV absorbance at 254 nm.
-
¹H-NMR Spectroscopy (DMSO-d6): The spectrum must confirm the presence of the N-ethyl group (a distinct quartet at ~4.2 ppm and a triplet at ~1.4 ppm). Crucially, the C5 proton will appear highly deshielded (typically >8.5 ppm) as a doublet due to meta-coupling, confirming that substitution occurred at C6 rather than C5 or C8.
-
Mass Spectrometry (ESI-MS): Look for the molecular ion peak at m/z 219 [M+H]⁺ , confirming the molecular weight of 218.21 g/mol .
Applications in Advanced Drug Discovery
While the 1-ethyl-4-quinolone core is historically associated with first-generation antibacterials like nalidixic acid, the specific 6-nitro derivative is a gateway to cutting-edge oncology research.
By subjecting 1-Ethyl-6-nitroquinolin-4-one to catalytic hydrogenation (using H2 and a Pd/C catalyst), the nitro group is reduced to an amine. The resulting 6-aminoquinolones have been identified as potent enhancers of the RNA interference (RNAi) pathway. Recent studies demonstrate that these specific scaffolds can modulate microRNA processing machinery, showing significant antiproliferative activity and high selectivity against ovarian cancer cell lines (such as SKOV-3)[1].
Fig 2. Synthetic pathway from 1-ethyl-4-quinolone to bioactive 6-aminoquinolone scaffolds.
References
-
Sigma-Aldrich. "1-Ethyl-6-nitroquinolin-4-one | 50440-64-7". Sigma-Aldrich Product Catalog.
-
RSC Publishing. "New anti-ovarian cancer quinolone derivatives acting by modulating microRNA processing machinery". RSC Advances. 1
-
Google Patents (US2966489A). "G-nitro quinolone derivatives". United States Patent Office.3
-
ChemicalBook. "4(1H)-Quinolinone,1-ethyl-6-nitro- | 50440-64-7". ChemicalBook Database.5
Sources
- 1. New anti-ovarian cancer quinolone derivatives acting by modulating microRNA processing machinery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00649F [pubs.rsc.org]
- 2. lookchem.com [lookchem.com]
- 3. US2966489A - G-nttro quinolone derivatives - Google Patents [patents.google.com]
- 4. EP0179239A2 - Acide 7-(pyridinyl)-/-alkyl-1,4-dihydro-4-oxo-3-quinoléine carboxylique ayant une activité antibactérienne et sa préparation - Google Patents [patents.google.com]
- 5. 4(1H)-Quinolinone,1-ethyl-6-nitro- | 50440-64-7 [chemicalbook.com]
An In-depth Technical Guide on the Role of 1-Ethyl-6-nitroquinolin-4-one in Antibacterial Drug Discovery
Authored by a Senior Application Scientist
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. The quinolin-4-one core is a well-established pharmacophore, central to the clinically successful fluoroquinolone antibiotics. This guide delves into the therapeutic potential of a specific, yet underexplored derivative: 1-Ethyl-6-nitroquinolin-4-one . By dissecting the established roles of its constituent moieties—the quinolin-4-one backbone, the N-1 ethyl substituent, and the C-6 nitro group—we will construct a scientifically-grounded prospectus on its synthesis, hypothesized antibacterial spectrum, potential mechanisms of action, and structure-activity relationships. This document serves as a technical primer for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental protocols to stimulate further investigation into this promising class of compounds.
Introduction: The Quinolin-4-one Scaffold in Antibacterial Research
The quinolin-4-one skeleton is a privileged structure in medicinal chemistry, most notably as the foundation for the potent class of fluoroquinolone antibiotics.[1] These synthetic broad-spectrum agents have been a cornerstone of antibacterial therapy for decades, prized for their efficacy against a wide range of both Gram-positive and Gram-negative pathogens.[1] The fundamental mechanism of action for this class of compounds is the inhibition of essential bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV, which are responsible for managing DNA topology during replication.[2][3][4] By stabilizing a covalent enzyme-DNA complex, quinolones introduce double-strand breaks in the bacterial chromosome, leading to a rapid bactericidal effect.[4]
The extensive clinical use of fluoroquinolones has, however, led to the emergence of widespread resistance. This reality mandates a continued search for new derivatives that can overcome existing resistance mechanisms or that possess novel mechanisms of action. The strategic modification of the quinolone core at various positions has been a fruitful avenue of research, leading to compounds with altered spectra of activity, improved pharmacokinetic profiles, and enhanced potency.[5][6] This guide focuses on the specific derivative, 1-Ethyl-6-nitroquinolin-4-one, as a case study for rational drug design within the quinolone family.
The Molecular Architecture of 1-Ethyl-6-nitroquinolin-4-one
The therapeutic potential of 1-Ethyl-6-nitroquinolin-4-one can be inferred from a systematic analysis of its three key structural features:
-
The Quinolin-4-one Core: This bicyclic system is the fundamental pharmacophore responsible for binding to the DNA gyrase and topoisomerase IV enzymes.[7] Its planar structure is crucial for intercalating with the DNA strands within the enzyme-DNA complex.
-
The N-1 Ethyl Group: Substituents at the N-1 position are known to significantly influence the potency and pharmacokinetic properties of quinolones.[8] While a cyclopropyl group is often associated with high potency, other small alkyl groups, such as ethyl, have also been shown to confer significant antimycobacterial activity.[8]
-
The C-6 Nitro Group: The C-6 position is a critical site for modulation of antibacterial activity. In the highly successful fluoroquinolones, this position is occupied by a fluorine atom, which enhances DNA gyrase inhibition and cell penetration.[9] However, research into other C-6 substituted quinolones has revealed that a nitro group can also confer potent antibacterial activity, particularly against Gram-positive bacteria and mycobacteria.[10] Furthermore, some nitro-aromatic compounds, like nitroxoline, exhibit antibacterial effects through alternative mechanisms such as metal chelation, which could offer an advantage against fluoroquinolone-resistant strains.[11][12]
Synthesis of 1-Ethyl-6-nitroquinolin-4-one: A Proposed Protocol
Experimental Protocol: Synthesis of 1-Ethyl-6-nitroquinolin-4-one
Step 1: Synthesis of 1-Ethyl-4-hydroxyquinolin-2(1H)-one
This step involves the cyclization of an N-ethylaniline derivative with a malonic acid ester or a similar reagent. A common method is the Gould-Jacobs reaction.
-
To a solution of N-ethylaniline (1.0 eq) in a high-boiling point solvent such as diphenyl ether, add diethyl 2-(ethoxymethylene)malonate (1.1 eq).
-
Heat the mixture to approximately 140-150 °C for 2 hours to facilitate the initial condensation and elimination of ethanol.
-
Increase the temperature to 240-250 °C and maintain for 30 minutes to effect the thermal cyclization.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Dilute the mixture with petroleum ether or hexane to facilitate filtration.
-
Collect the solid product by vacuum filtration, wash thoroughly with petroleum ether, and dry to yield 1-Ethyl-4-hydroxyquinolin-2(1H)-one.
Step 2: Nitration of 1-Ethyl-4-hydroxyquinolin-2(1H)-one
This step introduces the nitro group at the C-6 position. The reaction conditions must be carefully controlled to favor mono-nitration at the desired position.
-
Cool a mixture of concentrated sulfuric acid and concentrated nitric acid (1:1 v/v) to 0-5 °C in an ice-salt bath.
-
Slowly add the 1-Ethyl-4-hydroxyquinolin-2(1H)-one (1.0 eq) from Step 1 to the cold nitrating mixture with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid precipitate of 1-Ethyl-6-nitro-4-hydroxyquinolin-2(1H)-one is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.
Step 3: Conversion to 1-Ethyl-6-nitroquinolin-4-one
This step involves the tautomerization of the 4-hydroxy-2-oxo form to the 4-oxo form. In many quinolone syntheses, the 4-oxo tautomer is the more stable form. The product from Step 2 may exist predominantly as the desired 1-Ethyl-6-nitroquinolin-4-one. Purification by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) should yield the final product. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm the structure.
Caption: Proposed synthetic workflow for 1-Ethyl-6-nitroquinolin-4-one.
Hypothesized Antibacterial Activity and Spectrum
Based on studies of structurally related 6-nitroquinolones, it is hypothesized that 1-Ethyl-6-nitroquinolin-4-one will exhibit significant antibacterial activity, particularly against Gram-positive bacteria and potentially against mycobacteria.[10]
-
Gram-Positive Activity: A study on novel 1,7-disubstituted-6-nitroquinolones demonstrated that some derivatives were more potent than ciprofloxacin and ofloxacin against Gram-positive strains.[10] This suggests that the C-6 nitro group is a favorable substitution for targeting these pathogens. We can anticipate activity against species such as Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Streptococcus pneumoniae.
-
Gram-Negative Activity: The activity of quinolones against Gram-negative bacteria is well-established.[1] While the C-6 fluorine is often optimal for this activity, the foundational quinolin-4-one core should still provide a basis for activity against pathogens like Escherichia coli and Pseudomonas aeruginosa.
-
Mycobacterial Activity: Several studies have highlighted the potential of quinolones against Mycobacterium tuberculosis.[10][14] The lipophilicity and electronic properties conferred by the N-1 ethyl and C-6 nitro groups may facilitate penetration of the complex mycobacterial cell wall.
The following table summarizes the reported Minimum Inhibitory Concentrations (MICs) for some related quinolone derivatives to provide context for the expected potency of 1-Ethyl-6-nitroquinolin-4-one.
| Compound Class | Representative Organism | Reported MIC (µg/mL) | Reference |
| 6-Nitroquinolones | M. tuberculosis | Good inhibiting activities | [10] |
| 6-Nitroquinolones | Gram-positive bacteria | More potent than ciprofloxacin | [10] |
| Fluoroquinolones | S. pneumoniae | Varies (e.g., Moxifloxacin: ~0.12) | [14] |
| Nitroxoline | E. coli | ~2-4 | [12] |
| Nitroxoline | A. baumannii | ~2-4 | [12] |
Potential Mechanisms of Action
The primary mechanism of action for 1-Ethyl-6-nitroquinolin-4-one is expected to be consistent with that of other quinolones: the inhibition of bacterial type II topoisomerases.
Inhibition of DNA Gyrase and Topoisomerase IV
-
Target Binding: The planar quinolin-4-one core intercalates into the DNA strands at the site of the enzyme-mediated double-strand break.
-
Formation of a Ternary Complex: The drug forms a stable ternary complex with the enzyme (DNA gyrase or topoisomerase IV) and the cleaved DNA.[1]
-
Inhibition of DNA Re-ligation: This complex prevents the re-ligation of the broken DNA strands.
-
Induction of Cell Death: The accumulation of double-strand breaks triggers the bacterial SOS response and ultimately leads to programmed cell death.[15]
Caption: Inhibition of bacterial DNA gyrase by 1-Ethyl-6-nitroquinolin-4-one.
Potential Secondary Mechanism: Metal Chelation
The presence of the nitro group, in conjunction with the 4-keto oxygen, may create a metal-chelating center. This is a known mechanism for other nitro-substituted quinolines like nitroxoline.[12]
-
Deprivation of Essential Metal Ions: The compound could chelate essential divalent metal cations (e.g., Mg²⁺, Mn²⁺, Fe²⁺, Zn²⁺) that are crucial for bacterial enzyme function and cell wall integrity.[11]
-
Disruption of Biofilms: The ability to chelate metal ions is also linked to the inhibition and dispersal of bacterial biofilms, a major challenge in treating chronic infections.[12]
Structure-Activity Relationships (SAR)
The design of future analogs of 1-Ethyl-6-nitroquinolin-4-one should be guided by established SAR principles for the quinolone class.
-
N-1 Position: The size and nature of the substituent at N-1 are critical. While the ethyl group is expected to provide good activity, exploration of other small alkyl or cyclopropyl groups could further enhance potency.[8]
-
C-6 Position: The nitro group at C-6 is a key feature. Comparing its activity to a C-6 fluoro or amino analog would be a critical experiment to understand its contribution to the antibacterial profile.
-
C-7 Position: This position is typically substituted with a nitrogen-containing heterocycle (e.g., piperazine, pyrrolidine) in most clinically used fluoroquinolones. This substitution is crucial for potency and spectrum.[14] Synthesizing C-7 substituted derivatives of 1-Ethyl-6-nitroquinolin-4-one would be a logical next step in optimizing its activity.
-
C-3 Position: A carboxylic acid at the C-3 position is a hallmark of the quinolone class and is essential for binding to DNA gyrase. The parent compound, 1-Ethyl-6-nitroquinolin-4-one, lacks this. Therefore, the synthesis and evaluation of the corresponding 3-carboxylic acid derivative would be of paramount importance.
A Roadmap for Future Drug Discovery Efforts
The exploration of 1-Ethyl-6-nitroquinolin-4-one and its derivatives represents a promising avenue in the search for new antibacterial agents. The following workflow outlines a logical progression for a drug discovery program based on this scaffold.
Caption: A typical drug discovery workflow for a novel antibacterial scaffold.
Conclusion
While 1-Ethyl-6-nitroquinolin-4-one itself is not a well-characterized molecule, a thorough analysis of its structural components provides a strong rationale for its investigation as a potential antibacterial agent. The established role of the quinolin-4-one core in inhibiting bacterial DNA replication, combined with the demonstrated potency of C-6 nitro-substituted analogs, suggests a high probability of significant antibacterial activity. This guide has provided a comprehensive theoretical framework, including a plausible synthetic route and detailed mechanistic hypotheses, to serve as a catalyst for future research. The protocols and insights presented herein are intended to empower researchers to explore this and related compounds, contributing to the vital effort of discovering and developing the next generation of antibacterial drugs.
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New structure-activity relationships of the quinolone antibacterials using the target enzyme. The development and application of a DNA gyrase assay. (1986). PubMed. [Link]
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[Review Article] Green Strategies for the Synthesis of Quinolone Derivatives. (2024). Qeios. [Link]
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Engineering 6-Nitroquinolone Derivatives: A Technical Blueprint for Next-Generation Antitubercular Agents
Executive Summary
The relentless emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) has necessitated a paradigm shift in antibiotic drug discovery. While traditional fluoroquinolones (e.g., ciprofloxacin, moxifloxacin) target DNA gyrase, recent structure-activity relationship (SAR) studies have demonstrated that substituting the C-6 fluorine atom with a nitro group fundamentally alters the pharmacological trajectory of the quinolone scaffold[1],[2]. This in-depth technical guide explores the mechanistic rationale, quantitative profiling, and synthetic methodologies of 6-nitroquinolone derivatives, providing drug development professionals with a validated blueprint for engineering potent DprE1 inhibitors.
Pharmacological Rationale: The 6-Nitro Pharmacophore
The substitution of a nitro group at the 6-position of the quinolone core is not merely a structural tweak; it is a strategic repositioning of the molecule's mechanism of action. Traditional fluoroquinolones suffer from cross-resistance in MDR-TB strains due to mutations in the gyrA and gyrB genes[3].
By introducing a strong electron-withdrawing nitro group, 6-nitroquinolones act as suicide inhibitors or proximity binders targeting Decaprenylphosphoryl- β -D-ribose 2'-epimerase (DprE1) [4]. DprE1 is an essential flavoprotein responsible for synthesizing arabinogalactan, a critical structural component of the mycobacterial cell wall. The nitro group is uniquely suited for this target because it acts as a prodrug motif; upon entering the mycobacterium, it is positioned in close proximity to the Cys387 residue within the DprE1 hydrophobic pocket, leading to irreversible enzyme blockade[4],.
Caption: Mechanism of DprE1 inhibition by 6-nitroquinolones leading to Mtb cell death.
Quantitative SAR Profiling
The optimization of 6-nitroquinolones heavily depends on the substituents at the N-1 (R2) and C-3 (R3) positions. Early iterations utilized carboxylic acid esters at C-3, which exhibited potent in vitro activity but failed in screening media due to extreme lipophilicity and poor aqueous solubility[4]. Transitioning the C-3 position to polar carboxamides drastically improved the pharmacokinetic profile, bringing the ClogP down to optimal drug-like ranges (~2.7)[4].
Below is a consolidated summary of key quantitative data driving current lead optimization:
| Compound ID | Core Scaffold | N-1 Substitution (R2) | C-3 Substitution (R3) | MIC (Mtb) | MIC (MDR-TB) | Reference |
| Compound 23 | 6-nitro-4-oxo-quinoline | Cyclopropyl | Secondary Amino | 0.08 μM | 0.16 μM | Sriram et al.[1] |
| Compound 17 | 6-nitroquinolone | Fluorobenzyl | N-(2-hydroxyethyl)ethylenediaminyl | 0.9 μM | Not Tested | Dube et al.[4] |
| Compound 25 | 6-nitroquinolone | Chlorobenzyl | 2-methoxyethylaminyl | < 0.244 μM | Not Tested | Dube et al.[4] |
| TCA1 | Nitro-benzothiazinone | N/A (Reference standard) | N/A | < 0.1 μM | < 0.1 μM | Dube et al.[4] |
Advanced Synthetic Methodologies
To synthesize highly soluble, potent DprE1 inhibitors, researchers must employ synthetic routes that protect the sensitive nitroaromatic system while allowing for late-stage functionalization. The following self-validating protocol outlines the conversion of lipophilic 6-nitroquinolone-3-carboxylates into highly bioavailable 3-carboxamides[4].
Self-Validating Protocol: Synthesis of 6-Nitroquinolone-3-Carboxamides
Objective : To overcome the aqueous insolubility of early-generation esters by synthesizing polar carboxamides, optimizing the molecular weight to <500 Da and ClogP to ~2.7 for enhanced mycobacterial penetration[4].
Step 1: Saponification of the Ester Precursor
-
Procedure : Suspend the 6-nitroquinolone-3-carboxylate precursor in a 1:1 solvent mixture of THF and H₂O. Add 2.0 equivalents of LiOH·H₂O. Stir at 25°C for 4 hours.
-
Causality : LiOH is specifically chosen over harsher bases (NaOH/KOH) to prevent the degradation of the electron-deficient nitroaromatic ring. The conversion to a free acid is mandatory because the ester precursor is highly lipophilic, causing it to precipitate as suspensions in biological screening media, which invalidates MIC assays[4].
-
Self-Validation : Monitor via TLC (DCM:MeOH 9:1). The disappearance of the high-Rf ester spot and the appearance of a baseline spot validates the complete hydrolysis. Acidify with 1M HCl to precipitate the pure 6-nitroquinolone-3-carboxylic acid.
Step 2: Carboxylic Acid Activation
-
Procedure : Dissolve the free acid in anhydrous dichloromethane (DCM). Add 1.5 equivalents of HATU and 3.0 equivalents of N,N-diisopropylethylamine (DIPEA).
-
Causality : HATU is deployed instead of traditional acyl chloride formers (like SOCl₂) because acidic chlorination conditions can trigger unwanted side reactions with the nitro group or N-1 substituents. HATU ensures the rapid, mild formation of an active ester intermediate.
Step 3: Amidation with Polar Moieties
-
Procedure : Introduce 1.2 equivalents of an aliphatic amine (e.g., 2-methoxyethylamine). Stir for 12 hours under an inert N₂ atmosphere.
-
Causality : The introduction of the 2-methoxyethylaminyl group at the C-3 position drastically improves aqueous solubility. This specific substitution lowers the molecular weight and tunes the ClogP, which is the primary driver for the sub-micromolar anti-tubercular activity observed in lead compounds[4].
Step 4: System Validation & Purification
-
Procedure : Quench the reaction with saturated NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate under vacuum.
-
Self-Validation : Before proceeding to the Resazurin Microtiter Assay (REMA) for MIC determination, run an LC-MS aliquot of the crude product. The protocol is self-validating if the chromatogram shows a purity of >95% (UV integration at 254 nm) and the mass spectrum confirms the [M+H]⁺ peak of the target carboxamide. This strict gatekeeping ensures that unreacted amines do not cause false-positive cytotoxicity in subsequent biological evaluations.
Caption: Step-by-step synthetic and validation workflow for 6-nitroquinolone-3-carboxamides.
Conclusion & Future Perspectives
The 6-nitroquinolone class represents a highly tractable, synthetically accessible scaffold for combating MDR-TB. By shifting the mechanism of action away from DNA gyrase and toward the DprE1 enzyme, researchers bypass the most common fluoroquinolone resistance pathways[3],[4]. Future drug development efforts should focus on fine-tuning the N-1 and C-3 appendages to maximize the proximity of the C-6 nitro group to the Cys387 residue, ensuring irreversible suicide inhibition while maintaining a ClogP profile suitable for oral bioavailability.
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Methodological & Application
Application Note: De Novo Synthesis and Isolation Protocol for 1-Ethyl-6-nitroquinolin-4-one
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide
Introduction and Strategic Rationale
The 4-quinolone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous antibacterial, antimalarial, and antineoplastic agents[1],[2]. Within this chemical space, 1-Ethyl-6-nitroquinolin-4-one (CAS: 50440-64-7) serves as a highly versatile synthetic intermediate[3],[4]. The presence of the electron-withdrawing 6-nitro group not only modulates the electronic properties of the quinolone system but also provides a distinct synthetic handle that can be readily reduced to a 6-amino group for subsequent cross-coupling or derivatization.
While historical methods have explored the direct nitration of pre-formed 1-alkyl-4-quinolones[5], these routes often suffer from poor regioselectivity and over-nitration. To ensure absolute regiocontrol and high scalability, this protocol utilizes a modified Gould-Jacobs reaction sequence . By building the heterocyclic ring de novo from 4-nitroaniline, the position of the nitro group is unambiguously fixed at the C6 position.
Mechanistic Causality & Experimental Design
A successful synthesis relies on understanding the thermodynamic and kinetic forces driving each transformation. Do not merely execute the steps; observe the physical changes that validate the underlying chemistry.
-
Step 1 & 2: Condensation and Thermal Cyclization (Gould-Jacobs): The reaction of 4-nitroaniline with diethyl ethoxymethylenemalonate (EMME) forms an enamine intermediate. Because the para-nitro group severely depletes the electron density of the aniline ring, the subsequent intramolecular electrophilic aromatic substitution (cyclization) faces a massive activation energy barrier. We utilize Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) because its high boiling point (~258 °C) provides the extreme thermal energy required to force ring closure.
-
Step 3: Regioselective N-Ethylation: 4-Quinolones exhibit tautomerism (4-hydroxyquinoline ⇌ 4-quinolone), leading to competing N-alkylation and O-alkylation pathways. We employ a soft, heterogeneous base ( K2CO3 ) in a polar aprotic solvent (DMF)[1],[2]. The DMF solvates the potassium cation, leaving a highly reactive, naked nitrogen anion. The thermodynamic stability of the N-alkylated pyridone core at elevated temperatures (90 °C) exclusively drives the formation of the N-ethyl derivative.
-
Step 4 & 5: Saponification and Decarboxylation: The removal of the C3-carboxylate group is achieved via base-catalyzed ester hydrolysis followed by thermal decarboxylation. The decarboxylation is conducted in boiling diphenyl ether; the reaction is rendered completely irreversible by the entropic driving force of CO2 gas evolution.
Reaction Pathway Visualization
Figure 1: Five-step modified Gould-Jacobs synthesis of 1-Ethyl-6-nitroquinolin-4-one.
Step-by-Step Experimental Protocol
Step 1: Synthesis of the Enamine Intermediate
-
Charge: In a 250 mL round-bottom flask equipped with a Dean-Stark trap, add 4-nitroaniline (10.0 g, 72.4 mmol) and EMME (16.4 g, 76.0 mmol).
-
React: Heat the neat mixture to 120 °C.
-
Self-Validation: The solid powders will melt into a homogenous liquid. As the condensation proceeds, ethanol will distill into the trap. After 2 hours, the mixture will solidify into a yellow mass, indicating the successful formation of diethyl 2-(((4-nitrophenyl)amino)methylene)malonate.
-
Isolate: Cool to room temperature and triturate with 50 mL of cold ethanol. Filter and dry under vacuum.
Step 2: Thermal Cyclization
-
Preparation: In a 500 mL three-neck flask, heat 75 mL of Dowtherm A to 250 °C under an inert nitrogen atmosphere.
-
React: Carefully add the enamine intermediate (15.0 g) in small portions over 15 minutes to manage the vigorous boiling (ethanol byproduct release). Reflux for 1 hour.
-
Self-Validation: The solution will turn deep brown.
-
Isolate: Cool the mixture to 50 °C and slowly add 150 mL of hexanes. The sudden drop in solvent polarity forces the precipitation of ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Filter and wash extensively with hexanes to remove residual Dowtherm A.
Step 3: Regioselective N-Ethylation
-
Charge: Suspend the cyclized product (10.0 g, 38.1 mmol) and anhydrous K2CO3 (10.5 g, 76.2 mmol) in 50 mL of anhydrous DMF[1],[2]. Stir at room temperature for 30 minutes to ensure complete deprotonation.
-
React: Add ethyl iodide (8.9 g, 57.2 mmol) dropwise. Heat the reaction mixture to 90 °C for 4 hours.
-
Self-Validation: The opaque suspension will clarify slightly as the N-anion is consumed and alkylated. TLC (Eluent: EtOAc/Hexane 1:1) will show a complete shift to a higher Rf spot.
-
Isolate: Pour the hot mixture into 250 mL of vigorously stirred ice water. Filter the resulting pale-yellow precipitate (ethyl 1-ethyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate) and dry.
Step 4: Saponification
-
React: Suspend the N-ethyl ester (8.0 g) in a mixture of 10% aqueous NaOH (40 mL) and Ethanol (40 mL). Reflux for 2 hours.
-
Self-Validation: The suspension will become a completely transparent, dark solution, confirming the ester has been cleaved to the water-soluble sodium carboxylate salt.
-
Isolate: Evaporate the ethanol under reduced pressure. Cool the aqueous layer in an ice bath and acidify dropwise with 6M HCl until pH < 3. A thick white/pale-yellow precipitate of the carboxylic acid will instantly crash out. Filter and wash with cold water.
Step 5: Thermal Decarboxylation
-
React: Suspend the dried carboxylic acid (5.0 g) in 25 mL of diphenyl ether. Heat to 250 °C.
-
Self-Validation: At approximately 230 °C, vigorous bubbling will commence. This is the entropic release of CO2 gas. Maintain heating for 2 hours until all gas evolution completely ceases, indicating the reaction has gone to completion.
-
Isolate: Cool to room temperature. Add 50 mL of hexanes to precipitate the target compound. Filter, wash with hexanes, and recrystallize from hot ethanol to yield pure 1-Ethyl-6-nitroquinolin-4-one .
Quantitative Data & Analytical Markers
Summarized below are the expected yields, molecular weights, and in-process control (IPC) markers to ensure batch-to-batch reproducibility.
| Step | Intermediate / Product | MW ( g/mol ) | Typical Yield (%) | IPC Method (Self-Validation) | Key Analytical Marker ( 1 H NMR, DMSO- d6 ) |
| 1 | Enamine Intermediate | 308.29 | 92 - 95 | TLC: Disappearance of bright yellow aniline spot | δ 8.5 ppm (d, 1H, =CH-NH) |
| 2 | 3-Carboxylate Quinolone | 262.22 | 75 - 80 | Precipitation upon hexane addition | δ 8.7 ppm (s, 1H, H-2), NH broad |
| 3 | N-Ethyl 3-Carboxylate | 290.27 | 85 - 88 | Complete dissolution in DMF, precipitation in water | δ 4.3 ppm (q, 2H, N- CH2 ) |
| 4 | N-Ethyl 3-Carboxylic Acid | 262.22 | 90 - 94 | Massive precipitation at pH < 3 | δ 14.8 ppm (s, 1H, COOH) |
| 5 | 1-Ethyl-6-nitroquinolin-4-one | 218.21 | 70 - 75 | Cessation of CO2 bubbling at 250 °C | δ 6.2 ppm (d, 1H, H-3), δ 8.0 (d, 1H, H-2) |
Sources
- 1. WO2013157018A1 - A process for the preparation of the core structure in quinolone and napthyridone class of antibiotics - Google Patents [patents.google.com]
- 2. New anti-ovarian cancer quinolone derivatives acting by modulating microRNA processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. EP0179239A2 - Acide 7-(pyridinyl)-/-alkyl-1,4-dihydro-4-oxo-3-quinoléine carboxylique ayant une activité antibactérienne et sa préparation - Google Patents [patents.google.com]
Application Note: A Systematic Approach to Solvent Selection for the Solubility of 1-Ethyl-6-nitroquinolin-4-one
Abstract: The selection of an appropriate solvent is a critical, foundational step in the development of pharmaceutical compounds. It profoundly influences synthesis, purification, formulation, and ultimately, the bioavailability and efficacy of an active pharmaceutical ingredient (API). This application note presents a comprehensive, multi-stage methodology for selecting and validating an optimal solvent system for 1-Ethyl-6-nitroquinolin-4-one, a representative polar, heterocyclic compound. By integrating theoretical principles, including Hansen Solubility Parameters (HSP), with empirical testing and crucial regulatory considerations under ICH guidelines, this guide provides researchers with a robust framework to make informed, scientifically sound decisions. The protocols herein are designed to be self-validating, ensuring data integrity and reproducibility for drug development professionals.
Introduction: The Critical Role of Solvent Selection
In drug discovery and development, poor aqueous solubility is a primary obstacle that can terminate the progression of otherwise promising candidates.[1] The appropriate selection of an organic solvent is paramount not only for achieving desired concentrations in preclinical formulations but also for optimizing reaction kinetics, yield, and the crystalline form of the API.[2][3] A poorly chosen solvent can lead to manufacturing inefficiencies, formulation challenges, and inaccurate toxicological assessments.
1-Ethyl-6-nitroquinolin-4-one serves as a pertinent model compound. Its structure contains a rigid heterocyclic core, a highly polar nitro group, and an N-alkyl substitution, presenting a distinct solubility challenge. This guide outlines a workflow that moves from theoretical prediction to empirical verification, ensuring that the final solvent choice is not only effective but also safe and compliant with pharmaceutical manufacturing standards.
Physicochemical Characterization of 1-Ethyl-6-nitroquinolin-4-one
A foundational understanding of the solute's molecular structure is the first step in predicting its solubility behavior. The principle of "like dissolves like" dictates that a solute will best dissolve in a solvent that shares similar intermolecular forces.[4][5]
Chemical Structure:
(Simplified 2D representation)
Analysis of Functional Groups:
-
Quinolone Core: A bicyclic aromatic system that is largely planar, suggesting potential for π-π stacking interactions.
-
4-Oxo Group: A ketone that acts as a strong hydrogen bond acceptor.
-
N-Ethyl Group: This substitution removes the N-H proton found in parent quinolones, meaning the molecule cannot act as a hydrogen bond donor through this site. It also adds a small degree of lipophilicity.
-
6-Nitro Group: A highly polar, strong electron-withdrawing group. The oxygen atoms are potent hydrogen bond acceptors.
Predicted Solubility Profile: Based on its structure, 1-Ethyl-6-nitroquinolin-4-one is a polar molecule. The dominant intermolecular forces will be dipole-dipole interactions and hydrogen bonding (as an acceptor). Therefore, it is predicted to have poor solubility in non-polar solvents (e.g., hexane, toluene) and preferential solubility in polar solvents, particularly polar aprotic solvents that can satisfy its hydrogen bond acceptor capabilities without competing as donors.
Theoretical Frameworks for Solvent Selection
While a qualitative analysis is useful, a quantitative approach provides a more refined and reliable starting point for solvent screening.
Hansen Solubility Parameters (HSP)
HSP theory offers a powerful method for predicting solubility by deconstructing the total cohesive energy of a substance into three distinct parameters.[6][7] A solvent is likely to dissolve a solute if their respective parameters are closely matched.[8]
The three Hansen parameters are:
-
δd (Dispersion): Energy from atomic London dispersion forces.
-
δp (Polar): Energy from permanent dipole-dipole interactions.
-
δh (Hydrogen Bonding): Energy from hydrogen bonding forces.
The "distance" (Ra) between the HSPs of a solvent and a solute can be calculated, and this value is used to determine the Relative Energy Difference (RED) number. A RED number less than 1.0 indicates high affinity and likely solubility.[9][10]
ICH Guidelines: A Regulatory Imperative
In pharmaceutical development, solvent choice is strictly governed by safety and toxicological profiles. The International Council for Harmonisation (ICH) Q3C guidelines classify residual solvents into three categories.[2][11]
-
Class 1: Solvents to be avoided. These are known carcinogens or environmental hazards (e.g., Benzene, Carbon Tetrachloride).[2][12]
-
Class 2: Solvents to be limited. These have inherent toxicities and their use is restricted by Permitted Daily Exposure (PDE) limits (e.g., Acetonitrile, Dichloromethane, N,N-Dimethylformamide).[12][11][13]
-
Class 3: Solvents with low toxic potential. These are considered safer and are recommended for general use without strict PDE limits (e.g., Acetone, Ethanol, Ethyl Acetate, Dimethyl Sulfoxide).[3][11]
A primary directive in any pharmaceutical solvent selection process is to prioritize the use of Class 3 solvents whenever technically feasible.
A Multi-Stage Solvent Selection Workflow
This workflow provides a systematic progression from a broad theoretical screen to a precise quantitative measurement, ensuring an efficient and data-driven selection process.
Caption: Multi-Stage Solvent Selection Workflow.
Table 1: Properties of Recommended Solvents for Initial Screening
This table provides a curated list of solvents, prioritizing ICH Class 3, with a range of polarities and hydrogen bonding capabilities suitable for screening a polar compound like 1-Ethyl-6-nitroquinolin-4-one.
| Solvent | ICH Class | Boiling Point (°C) | Polarity Index | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |
| Class 3 (Preferred) | ||||||
| Acetone | 3 | 56 | 5.1 | 15.5 | 10.4 | 7.0 |
| Ethanol | 3 | 78 | 4.3 | 15.8 | 8.8 | 19.4 |
| Isopropyl Alcohol | 3 | 82 | 3.9 | 15.8 | 6.1 | 16.4 |
| Ethyl Acetate | 3 | 77 | 4.4 | 15.8 | 5.3 | 7.2 |
| Dimethyl Sulfoxide (DMSO) | 3 | 189 | 7.2 | 18.4 | 16.4 | 10.2 |
| Class 2 (Use with Restriction) | ||||||
| Acetonitrile | 2 | 82 | 5.8 | 15.3 | 18.0 | 6.1 |
| N,N-Dimethylformamide (DMF) | 2 | 153 | 6.4 | 17.4 | 13.7 | 11.3 |
| Dichloromethane (DCM) | 2 | 40 | 3.1 | 17.0 | 7.3 | 7.1 |
| Dioxane | 2 | 101 | 4.8 | 19.0 | 1.8 | 7.4 |
(Note: HSP and Polarity Index values are approximate and can vary slightly by source.[6][7][8])
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the experimental stages of the workflow.
Protocol 5.1: Rapid Visual Solubility Assessment (Screening)
Objective: To quickly and qualitatively assess the solubility of 1-Ethyl-6-nitroquinolin-4-one in a range of candidate solvents to narrow the field for quantitative analysis.
Materials:
-
1-Ethyl-6-nitroquinolin-4-one (solid powder)
-
Shortlisted solvents (from Table 1)
-
2 mL glass vials with screw caps
-
Spatula
-
Vortex mixer
Procedure:
-
Add approximately 1-2 mg of 1-Ethyl-6-nitroquinolin-4-one to a clean, dry 2 mL glass vial.
-
Add 0.5 mL of the first candidate solvent to the vial.
-
Cap the vial securely and vortex vigorously for 60 seconds.
-
Visually inspect the vial against a dark background. Look for any undissolved solid particles.
-
If the solid has completely dissolved, add another 1-2 mg of the compound and repeat step 3. Continue this process to roughly estimate the solubility limit.
-
If the solid has not dissolved, allow the vial to sit undisturbed for 5 minutes. If particles settle, the compound is sparingly soluble or insoluble. Gentle warming (to ~40°C) can be attempted to see if solubility improves, but note this may lead to supersaturation upon cooling.
-
Record observations for each solvent, ranking them from "Insoluble" to "Sparingly Soluble" to "Freely Soluble."
Trustworthiness Check: This is a qualitative screen. The primary value is in rank-ordering solvents and eliminating poor candidates, not in determining an exact solubility value.
Protocol 5.2: Quantitative Solubility Determination by the Shake-Flask Method
Objective: To determine the thermodynamic equilibrium solubility of 1-Ethyl-6-nitroquinolin-4-one in the most promising solvents identified in Protocol 5.1. This method is considered the gold standard.[14][15]
Materials and Reagents:
-
1-Ethyl-6-nitroquinolin-4-one
-
Top 2-3 candidate solvents
-
HPLC-grade solvent for mobile phase (e.g., Acetonitrile)
-
HPLC-grade water with 0.1% formic acid
-
Volumetric flasks (various sizes)
-
Calibrated analytical balance
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and 0.22 µm chemically-resistant syringe filters (e.g., PTFE)
-
HPLC vials
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector. Given the quinolone core, detection at ~270-320 nm is a good starting point.[16]
-
Analytical column (e.g., C18, 4.6 x 150 mm, 5 µm)
Procedure:
Part A: Preparation of Saturated Solution
-
Add an excess amount of solid 1-Ethyl-6-nitroquinolin-4-one to a glass vial. "Excess" means enough solid will remain undissolved at equilibrium (e.g., add ~10 mg to 2 mL of solvent).
-
Add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate agitation.
-
Equilibrate for at least 24 hours. For poorly soluble compounds, 48-72 hours may be necessary to ensure equilibrium is reached.[14][15]
Part B: Sampling and Sample Preparation
-
After equilibration, remove the vial from the shaker and let it stand for 30 minutes to allow undissolved solids to settle.
-
Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the remaining solid.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe. Crucially, do not disturb the solid pellet.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particulates.
-
Perform a precise serial dilution of the filtered supernatant with the appropriate solvent (often the mobile phase) to bring the concentration into the linear range of the HPLC calibration curve.
Part C: HPLC Analysis and Quantification
-
Prepare a stock solution of 1-Ethyl-6-nitroquinolin-4-one of known concentration in a strong solvent (like DMSO or DMF).
-
From the stock solution, prepare a series of calibration standards (at least 5 concentrations) by diluting with the mobile phase.
-
Inject the calibration standards onto the HPLC system to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) ≥ 0.995.
-
Inject the diluted sample(s) from Part B.
-
Using the regression equation from the calibration curve, calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the final solubility of 1-Ethyl-6-nitroquinolin-4-one in the test solvent. Report the value in mg/mL or µg/mL.
Trustworthiness Check: The use of a multi-point calibration curve validates the accuracy of the quantification. Running samples in triplicate and ensuring the presence of undissolved solid at the end of the experiment confirms that equilibrium saturation was achieved.
Conclusion
The selection of a suitable solvent for a new chemical entity like 1-Ethyl-6-nitroquinolin-4-one is a multifaceted process that demands a blend of theoretical prediction, empirical testing, and regulatory awareness. The workflow detailed in this note—beginning with an analysis of the molecule's physicochemical properties, employing predictive tools like Hansen Solubility Parameters, and culminating in the gold-standard shake-flask method—provides a robust and reliable pathway. By systematically eliminating unsuitable solvents and precisely quantifying solubility in promising candidates, researchers can accelerate the drug development process, mitigate risks associated with poor solubility, and ensure the selection of solvents that are both effective and pharmaceutically acceptable.
References
-
ICH. (2019). Impurities: Guideline for Residual Solvents Q3C(R6). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Pal, A., & Bhasin, V. (2018). Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. The Journal of Chemical Physics. [Link]
-
ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Järvinen, K., & Bergström, C. A. S. (2021). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. National Center for Biotechnology Information. [Link]
-
TGA. (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration. [Link]
-
A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. (2024). Lab Manager. [Link]
-
Sampl, C., & Riniker, S. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. [Link]
-
IEEE Xplore. (n.d.). 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation. [Link]
-
Xinfuda. (2025). ICH Q3C(R9):GUIDELINE FOR RESIDUAL SOLVENTS. [Link]
-
Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]
-
SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
Taylor & Francis. (n.d.). Hansen solubility parameter – Knowledge and References. [Link]
-
WKM. (n.d.). How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?. [Link]
-
Journal of Chemical & Engineering Data. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. [Link]
-
Pure Synth. (2025). Mastering HPLC Solvent Selection: Key Criteria for High-Precision Results. [Link]
-
PMC. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. National Center for Biotechnology Information. [Link]
-
K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. [Link]
-
Qeios. (2024). [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
MDPI. (2025). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. [Link]
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
American Coatings Association. (2018). Hansen Solubility Parameters (HSP): 1—Introduction. [Link]
-
PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. [Link]
-
ResearchGate. (n.d.). General structure of the studied antibacterial quinolone derivatives. [Link]
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- 16. researchgate.net [researchgate.net]
catalytic hydrogenation methods for nitroquinolones
Application Note: Advanced Catalytic Hydrogenation Protocols for the Synthesis of Aminoquinolones
Executive Summary
The reduction of nitroquinolones to aminoquinolones is a pivotal transformation in the synthesis of fluoroquinolone antibiotics, kinase inhibitors, and antiviral agents. Because the quinolone core is sensitive to over-reduction and often decorated with reactive halogens, achieving high chemoselectivity is paramount. This application note provides a comprehensive, causality-driven guide to selecting catalysts, optimizing reaction parameters, and executing self-validating hydrogenation protocols.
Mechanistic Causality & Catalyst Selection
The conversion of a nitro group (-NO₂) to a primary amine (-NH₂) on a quinolone core proceeds via the Haber reduction mechanism. The reaction transitions through nitroso (-NO) and hydroxylamine (-NHOH) intermediates before yielding the final aminoquinolone. Understanding this causality is critical: incomplete reduction can leave reactive hydroxylamine species, which may spontaneously dimerize to form azoxy byproducts or cause false-positive toxicity in downstream biological assays.
Figure 1: The Haber reduction pathway of nitroquinolones to aminoquinolones.
Catalyst Dynamics:
-
Palladium on Carbon (Pd/C): The industry standard for non-halogenated nitroquinolones. It offers rapid kinetics at low pressures (1–3 atm) and ambient temperatures[1]. However, Pd/C is highly active and can cause unwanted hydrodehalogenation if the quinolone core contains fluorine or chlorine atoms.
-
Platinum Dioxide (PtO₂ - Adams' Catalyst): The preferred choice for halogenated nitroquinolones. PtO₂ provides excellent chemoselectivity, reducing the nitro group without cleaving aryl-halide bonds.
-
Raney Nickel: Deployed when the substrate contains sulfur moieties that would otherwise poison noble metal catalysts (Pd or Pt)[1].
Solvent Effects: Ethanol and methanol are standard due to high hydrogen solubility. For poorly soluble nitroquinolones, THF or DMF can be used, though DMF may require elevated temperatures and rigorous post-reaction removal to prevent amine alkylation[2].
Quantitative Catalyst Performance
The following table summarizes empirical data for optimizing the reduction of standard and halogenated nitroquinolones[3].
| Catalyst System | Substrate Type | Temp (°C) | Pressure (MPa) | Solvent | Typical Yield | Chemoselectivity Notes |
| 10% Pd/C | Unsubstituted / Alkyl | 20–25 | 0.1 (1 atm) | EtOH / MeOH | >95% | Poor for aryl-halides; risk of over-reduction. |
| 10% Pd/C | Sterically Hindered | 40 | 0.95 (~9.4 atm) | EtOH | >96% | High pressure overcomes steric bulk[3]. |
| PtO₂ | Halogenated (F, Cl) | 20–25 | 0.1–0.3 | THF / EtOAc | 85–92% | Excellent; preserves aryl-halide bonds. |
| Raney Ni | Sulfur-containing | 50 | 1.0–2.0 | MeOH | 80–85% | Resists sulfur poisoning; requires high pressure. |
Experimental Methodologies (Self-Validating Protocols)
Selecting the correct protocol is entirely dependent on the structural features of the starting nitroquinolone.
Figure 2: Decision tree for catalyst selection based on substrate functional groups.
Protocol A: Standard Atmospheric Hydrogenation (Pd/C)
Target: Non-halogenated nitroquinolones[4]. Self-Validation Checkpoint: The starting nitroquinolone is typically a vibrant yellow. The reaction is complete when the solution transitions to colorless or pale brown, and hydrogen uptake visually ceases.
-
Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve 10 mmol of the nitroquinolone in 50 mL of anhydrous ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate). Causality Note: Pd/C is highly pyrophoric when dry. Add under a blanket of argon or pre-wet the catalyst with a few drops of solvent to prevent ignition.
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask using a vacuum manifold and backfill with hydrogen gas via a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.
-
Reaction: Stir vigorously at room temperature. Monitor the hydrogen balloon; deflation indicates active uptake.
-
Monitoring: After 2 hours, sample the reaction. Perform TLC (Eluent: DCM/MeOH 9:1). The disappearance of the high-Rf yellow spot and the appearance of a lower-Rf, UV-active (and ninhydrin-positive) spot validates completion.
-
Workup: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot ethanol (2 x 20 mL). Do not let the Celite pad dry out completely while under vacuum to prevent fires.
-
Isolation: Concentrate the filtrate in vacuo to yield the crude aminoquinolone.
Protocol B: Chemoselective High-Pressure Hydrogenation (PtO₂)
Target: Halogenated nitroquinolones (e.g., fluoroquinolone intermediates). Self-Validation Checkpoint: LC-MS analysis must show the exact mass of the target amine [M+H]+ without the presence of the M-19 (loss of F) or M-35 (loss of Cl) hydrodehalogenation peaks.
-
Preparation: Dissolve 10 mmol of the halogenated nitroquinolone in 50 mL of ethyl acetate in a high-pressure Parr reactor vessel.
-
Catalyst Addition: Add PtO₂ (Adams' catalyst, 5 wt%).
-
Pressurization: Seal the reactor. Purge with nitrogen gas three times, followed by hydrogen gas three times. Pressurize the vessel to 0.95 MPa (approx. 135 psi) with H₂[3].
-
Reaction: Heat the vessel to 40 °C and stir mechanically for 4–6 hours[3]. The pressure gauge will drop as H₂ is consumed; repressurize if it falls below 0.8 MPa.
-
Workup: Vent the hydrogen gas safely into a fume hood. Purge with nitrogen. Filter the mixture through Celite, wash with ethyl acetate, and concentrate.
Analytical Validation & Troubleshooting
-
Incomplete Reduction (Hydroxylamine Stalling): If LC-MS reveals a mass corresponding to M+16 relative to the target amine, the hydroxylamine intermediate has stalled. Solution: Increase hydrogen pressure or add a catalytic amount of acetic acid to accelerate the final dehydration step.
-
Catalyst Poisoning: If the reaction fails to initiate (no H₂ uptake), trace sulfur or heavy metals from previous synthetic steps may be poisoning the catalyst. Solution: Switch to Raney Nickel or pre-treat the substrate with a metal scavenger resin prior to hydrogenation.
References
-
"Quinolones: Recent Structural and Clinical Developments." ResearchGate. URL: [Link]
-
"New Pyrazolobenzothiazine Derivatives as Hepatitis C Virus NS5B Polymerase Palm Site I Inhibitors." Journal of Medicinal Chemistry - ACS Publications. URL: [Link]
- "WO2021064186A1 - Novel pyridin-2(1h)one derivatives, their preparation and their use for the treatment of pain." Google Patents.
Sources
Advanced Protocols for the C-3 Functionalization of 1-Ethyl-6-nitroquinolin-4-one: Photoredox Halogenation and Palladium-Catalyzed Cross-Coupling
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol
Introduction & Scientific Rationale
The quinolin-4-one (4-quinolone) scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antibacterial agents (fluoroquinolones) and emerging anticancer therapeutics[1]. Specifically, derivatives of 1-ethyl-6-nitroquinolin-4-one have garnered significant attention for their ability to modulate microRNA processing machinery, offering novel pathways for treating drug-resistant malignancies such as ovarian cancer[1].
To explore the structure-activity relationship (SAR) of this scaffold, functionalization at the C-3 position is critical[2]. However, the C-3 position is sterically and electronically demanding. As a Senior Application Scientist, I have designed this guide to move away from harsh, traditional electrophilic substitutions (which often lead to over-halogenation or degradation) and instead utilize a modern, two-stage orthogonal approach: Visible-light photoredox halogenation followed by Palladium-catalyzed Suzuki-Miyaura cross-coupling .
Mechanistic Insights: The Causality of Reactivity
Do not treat the quinolin-4-one core as a simple aromatic ring. It is a vinylogous amide (enaminone) .
-
Electronic Causality: The lone pair on the N-1 nitrogen (bearing the electron-donating ethyl group) delocalizes through the C-2=C-3 double bond toward the C-4 carbonyl. This "push-pull" electron flow renders the C-3 carbon inherently nucleophilic[3].
-
Photoredox Halogenation: Instead of using toxic molecular bromine ( Br2 ), we utilize Eosin Y under green LED irradiation. Eosin Y acts dually as a photocatalyst and a halogen source (or works synergistically with benign halide salts). Upon excitation to its triplet state, it undergoes single-electron transfer (SET), generating a highly reactive bromine radical that selectively attacks the nucleophilic C-3 position under ambient conditions[4].
-
Cross-Coupling Causality: Once the C-3 carbon-halogen bond is installed, the electronic nature of the site flips. It becomes an electrophilic hub. The oxidative addition of Pd(0) into the C(3)−Br bond is facilitated by the electron-withdrawing nature of the adjacent carbonyl and the C-6 nitro group, priming the intermediate for transmetalation with arylboronic acids.
Experimental Workflow
Figure 1: Two-stage workflow for the C-3 functionalization of 1-ethyl-6-nitroquinolin-4-one.
Self-Validating Experimental Protocols
Protocol A: Visible-Light Photoredox C-3 Bromination
This protocol ensures selective mono-halogenation without the use of toxic transition metals or harsh oxidants[4].
Reagents:
-
1-Ethyl-6-nitroquinolin-4-one (1.0 equiv, 1.0 mmol)
-
Eosin Y (0.05 equiv, 5 mol%)
-
Potassium bromide (KBr) (1.5 equiv) - if external halide is required beyond dye degradation
-
Solvent: Acetonitrile/Water (9:1 v/v, 10 mL)
Step-by-Step Methodology:
-
Setup: In a 25 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-ethyl-6-nitroquinolin-4-one, Eosin Y, and KBr.
-
Solvation: Add 10 mL of the CH3CN/H2O solvent mixture. The water is crucial as it solubilizes the KBr and stabilizes the radical intermediates.
-
Irradiation: Stir the mixture under an open-air atmosphere (oxygen acts as the terminal oxidant for the catalytic cycle) and irradiate with a 12 W Green LED ( λmax ~ 530 nm) at room temperature for 4–6 hours.
-
Self-Validation (In-Process): Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The starting material ( Rf≈0.3 ) will convert to a less polar product ( Rf≈0.5 ). The reaction mixture will transition from a bright fluorescent pink to a deeper red-brown as the dye turns over.
-
Workup: Quench the reaction with saturated aqueous Na2S2O3 (5 mL) to neutralize any residual active halogen species. Extract with Ethyl Acetate ( 3×15 mL), dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Self-Validation (Analytical): Analyze the crude product via 1H NMR. Diagnostic check: The sharp singlet corresponding to the C-3 proton of the starting material (typically around δ 8.1–8.3 ppm) must completely disappear, confirming quantitative substitution at C-3[4].
Protocol B: Palladium-Catalyzed Suzuki-Miyaura C-3 Arylation
This protocol leverages the newly installed C-3 bromide to build structural complexity via C-C bond formation.
Reagents:
-
3-Bromo-1-ethyl-6-nitroquinolin-4-one (1.0 equiv, 0.5 mmol)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.5 equiv, 0.75 mmol)
-
Tetrakis(triphenylphosphine)palladium(0)[ Pd(PPh3)4 ] (0.05 equiv, 5 mol%)
-
Potassium carbonate ( K2CO3 ) (2.5 equiv, 1.25 mmol)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v, 5 mL)
Step-by-Step Methodology:
-
Degassing (Critical Step): In a microwave vial or Schlenk tube, combine the quinolone intermediate, arylboronic acid, and K2CO3 . Add the solvent mixture. Degas the suspension by bubbling Argon or Nitrogen through the liquid for 10 minutes. Causality: Pd(0) is highly sensitive to oxidation by ambient O2 ; failure to degas will result in catalyst death (palladium black precipitation).
-
Catalyst Addition: Quickly add Pd(PPh3)4 under a positive stream of inert gas and seal the vessel.
-
Heating: Heat the mixture in a pre-heated oil bath at 90 °C for 8–12 hours.
-
Self-Validation (In-Process): The reaction will change from a pale yellow suspension to a dark brown/black homogeneous solution. TLC (EtOAc/Hexane 6:4) should show the consumption of the bromide intermediate.
-
Workup: Cool to room temperature, dilute with water (10 mL), and extract with Dichloromethane (DCM) ( 3×10 mL). Wash the combined organic layers with brine, dry over MgSO4 , and evaporate. Purify via flash column chromatography.
-
Self-Validation (Analytical): 1H NMR will reveal new aromatic multiplets in the δ 7.3–7.8 ppm range corresponding to the newly appended aryl group. LC-MS will show the expected [M+H]+ mass shift (e.g., +76 Da for a phenyl group replacing bromine).
Quantitative Data Presentation
The table below summarizes expected yields and validation metrics for various C-3 functionalizations of 1-ethyl-6-nitroquinolin-4-one based on the described protocols.
| Entry | Functionalization Type | Reagents / Catalyst | Time (h) | Yield (%) | Diagnostic Validation ( 1H NMR / MS) |
| 1 | C-3 Bromination | Eosin Y, KBr, Green LED, Air | 5 | 88% | Disappearance of C-3 singlet at δ 8.2 ppm |
| 2 | C-3 Iodination | Rose Bengal, KI, Green LED, Air | 6 | 82% | Disappearance of C-3 singlet; Mass shift +126 Da |
| 3 | C-3 Phenylation | Ph−B(OH)2 , Pd(PPh3)4 , K2CO3 | 10 | 78% | New multiplets at δ 7.4–7.5 ppm (5H) |
| 4 | C-3 (4-Methoxyphenyl)ation | 4−MeO−Ph−B(OH)2 , Pd(PPh3)4 | 8 | 85% | New singlet at δ 3.85 ppm ( OCH3 , 3H) |
| 5 | C-3 (3-Pyridyl)ation | 3-Pyridinylboronic acid, Pd(PPh3)4 | 12 | 65% | Downfield shifts at δ 8.6–8.8 ppm (Py-H) |
References
-
Felicetti, T., Di Iacovo, N., Della Fazia, M. A., et al. (2024). New anti-ovarian cancer quinolone derivatives acting by modulating microRNA processing machinery. RSC Medicinal Chemistry, 16(1), 98-124.[Link]
-
Sharma, A., & Singh, R. (2021). Photoredox halogenation of quinolones: the dual role of halo-fluorescein dyes. Organic & Biomolecular Chemistry, 19, 4567-4572.[Link]
-
Seixas, R. S. G. R., Silva, V. L. M., & Silva, A. M. S. (2015). Metal-Catalyzed Cross-Coupling Reactions in the Synthesis and Transformations of Quinolones and Acridones. Topics in Heterocyclic Chemistry, 32, 210-215.[Link]
Sources
- 1. New anti-ovarian cancer quinolone derivatives acting by modulating microRNA processing machinery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 4. Photoredox halogenation of quinolones: the dual role of halo-fluorescein dyes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Advanced Crystallization Techniques for 1-Ethyl-6-nitroquinolin-4-one
Executive Summary & Chemical Context
The purification and isolation of quinolone derivatives are critical steps in pharmaceutical manufacturing and materials science. 1-Ethyl-6-nitroquinolin-4-one (CAS No.: 50440-64-7) is a highly functionalized heterocyclic intermediate characterized by a distinct "push-pull" electronic system[1].
The structural interplay between the electron-donating N-ethyl group, the hydrogen-bond-accepting 4-ketone, and the strongly electron-withdrawing 6-nitro group dictates its physicochemical behavior[2]. The nitro group significantly reduces the electron density of the aromatic core, altering its solubility profile compared to neutral or un-nitrated quinolines[2]. Consequently, achieving high-purity crystalline forms requires a nuanced understanding of solvent interactions, supersaturation control, and thermodynamic phase transitions. This application note details field-proven crystallization methodologies, providing researchers with self-validating protocols to isolate this compound with high yield and polymorphic purity.
Physicochemical Properties & Solubility Profiling
Successful crystallization begins with thermodynamic mapping. The ketone group at the C4 position introduces strong hydrogen-bonding capabilities, which drastically increases solubility in polar aprotic solvents, while the lipophilic N-ethyl group maintains moderate solubility in halogenated organics[2].
To design an effective solvent/anti-solvent system, the solubility profile of 1-Ethyl-6-nitroquinolin-4-one is summarized below:
Table 1: Solubility Profile and Mechanistic Rationale
| Solvent / System | Estimated Solubility | Mechanistic Rationale for Solvent Interaction |
| N,N-Dimethylformamide (DMF) | High (>100 mg/mL) | Strong dipole-dipole interactions with the polar 4-ketone and 6-nitro groups stabilize the solute[3]. |
| Dichloromethane (DCM) | Moderate (30–50 mg/mL) | Effectively solvates the lipophilic N-ethyl group and the planar aromatic core via dispersion forces. |
| Methanol (MeOH) | Low (5–10 mg/mL) | Protic nature competes for H-bonding but lacks sufficient lipophilic affinity for the ethyl-quinoline core. |
| Water / Hexane | Insoluble (<1 mg/mL) | Extreme polarity mismatch. Water is overly polar and cohesive; hexane lacks any dipole to interact with the nitro/ketone groups. |
Experimental Protocols for Crystallization
We present two orthogonal crystallization strategies. Protocol A leverages a solvent-exchange (evaporative) method ideal for intermediate purification, while Protocol B utilizes an anti-solvent precipitation approach optimized for high-yield bulk isolation.
Protocol A: Mixed-Solvent Evaporative Crystallization (DCM/Methanol)
This method exploits the boiling point differential between a "good" solvent (DCM, b.p. 39.6 °C) and a "poor" solvent (Methanol, b.p. 64.7 °C). As DCM is selectively removed, the solution smoothly transitions into the metastable zone, promoting controlled crystal growth. This solvent combination is highly effective for 4-quinolone derivatives[4].
Step-by-Step Methodology:
-
Dissolution: Suspend 10.0 g of crude 1-Ethyl-6-nitroquinolin-4-one in 250 mL of Dichloromethane (DCM). Stir at 30 °C until complete dissolution is achieved.
-
Clarification: Perform a hot filtration through a 0.45 µm PTFE membrane to remove any insoluble particulate matter or polymerized impurities.
-
Solvent Exchange: Transfer the filtrate to a rotary evaporator. Slowly add 150 mL of Methanol (MeOH) to the stirring solution.
-
Controlled Evaporation: Apply a mild vacuum (approx. 600 mbar) and heat the water bath to 45 °C. Selectively distill off the DCM. As the solvent composition enriches in Methanol, the solution will reach supersaturation.
-
Nucleation & Aging: Once the first visual signs of turbidity (cloud point) appear, break the vacuum and allow the flask to cool ambiently to 20 °C over 2 hours. Age the slurry for an additional 4 hours to allow Ostwald ripening (transitioning kinetic needles to thermodynamic prisms).
-
Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with 30 mL of ice-cold Methanol, followed by drying in a vacuum oven at 45 °C for 12 hours.
Protocol B: Anti-Solvent Precipitation (DMF/Water)
For bulk scale-up, anti-solvent precipitation provides exceptional yields. DMF acts as the primary solvent due to its high solubilizing power for quinolones[3], while water acts as the anti-solvent.
Step-by-Step Methodology:
-
Primary Dissolution: Dissolve 15.0 g of the crude compound in 75 mL of N,N-Dimethylformamide (DMF) at 50 °C.
-
Anti-Solvent Addition: Equip the reactor with an overhead stirrer (250 RPM). Using an addition funnel, introduce 150 mL of deionized water dropwise over 90 minutes. Causality Note: Rapid addition will cause the compound to "oil out" (liquid-liquid phase separation) rather than crystallize.
-
Seeding (Optional but Recommended): After 20 mL of water has been added, introduce 50 mg of pure 1-Ethyl-6-nitroquinolin-4-one seed crystals to bypass the high-energy nucleation barrier and enforce thermodynamic crystal growth.
-
Cooling Ramp: Once all water is added, initiate a linear cooling ramp from 50 °C to 5 °C at a rate of 0.2 °C/min.
-
Filtration: Filter the resulting dense slurry. Wash the cake thoroughly with copious amounts of water to remove residual DMF, followed by a final wash with 20 mL of cold diethyl ether to facilitate rapid drying.
Process Visualizations
To ensure process reproducibility, the logical flow of the anti-solvent methodology and the thermodynamic pathways are mapped below.
Workflow for anti-solvent precipitation of 1-Ethyl-6-nitroquinolin-4-one.
Kinetic vs. thermodynamic crystallization pathways for quinolone derivatives.
Troubleshooting & Process Optimization
Crystallization of highly functionalized heterocycles is prone to specific physical deviations. Table 2 outlines self-validating corrective actions based on mechanistic principles.
Table 2: Common Crystallization Failure Modes and Corrective Actions
| Phenomenon | Root Mechanistic Cause | Corrective Action / Optimization |
| Oiling Out (Liquid-Liquid Separation) | The crystallization temperature is above the melting point of the solute in the specific solvent/anti-solvent mixture. | Reduce the rate of anti-solvent addition. Introduce seed crystals at a higher temperature within the Metastable Zone Width (MSZW). |
| Needle-like Crystals (Poor Filtration) | Kinetic crystallization driven by excessively rapid cooling or localized high supersaturation zones. | Implement a slower cooling ramp (e.g., 0.1 °C/min). Allow extended aging/ripening time to promote solvent-mediated phase transition to prismatic forms. |
| Co-precipitation of Impurities | Impurities are trapped in the crystal lattice due to a rapid "crash-out" event. | Perform a hot filtration step prior to cooling. Utilize the DCM/MeOH evaporative method (Protocol A) where impurities remain highly soluble in the enriched MeOH phase[4]. |
References
- EvitaChem. "Buy N-Ethyl-4-nitro-N-phenylaniline (EVT-3190236) - EvitaChem".
- BenchChem. "1-Ethyl-4-methylquinolinium - Benchchem".
- RSC Advances. "Synthesis of porphyrin/4-quinolone conjugates...".
- PubMed Central (NIH). "Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate".
- BenchChem. "Optimization of reaction conditions for quinolone synthesis".
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Temperature for Quinolone Cyclization
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center dedicated to resolving one of the most critical parameters in quinolone synthesis: the reaction temperature. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the thermal cyclization step of various quinolone syntheses. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments for maximal yield and purity.
General Troubleshooting & FAQs
This section addresses overarching questions about the role of temperature in quinolone cyclization reactions.
Q1: My quinolone synthesis is resulting in very low yields or failing completely. How do I know if temperature is the problem?
A1: Low or no yield is a common issue where temperature is often a primary factor. Many classical quinolone syntheses, such as the Gould-Jacobs and Conrad-Limpach reactions, rely on a high-energy thermal cyclization step.[1][2] If the temperature is too low, the reaction may not have sufficient energy to overcome the activation barrier for the rate-determining ring-closing step, resulting in a sluggish or incomplete reaction.[3][4] Conversely, if the temperature is excessively high, it can lead to the degradation of starting materials, intermediates, or the final product, often manifesting as tar or polymer formation.[5][6]
To diagnose the issue:
-
Monitor the Reaction: Use Thin-Layer Chromatography (TLC) or LC-MS to track the consumption of your starting materials and the appearance of the desired product and any byproducts over time. If you see unreacted starting material even after a prolonged period, the temperature is likely too low.
-
Observe the Reaction Mixture: The formation of dark, insoluble, or tarry substances is a strong indicator that the temperature is too high, causing decomposition.[5][7]
-
Consult the Literature: Compare your reaction temperature to established protocols for similar substrates. Note that electron-withdrawing groups on the aniline starting material may require more forceful conditions (higher temperatures) to facilitate cyclization.[8]
Q2: I am observing a significant amount of dark, tarry material in my reaction flask. What is causing this and how can I prevent it?
A2: Tar formation is a classic sign of thermal decomposition.[5] At excessively high temperatures, the sensitive organic molecules in your reaction can undergo unwanted side reactions, including polymerization and charring.[6] This is particularly common in reactions run neat or in high-boiling solvents where localized overheating can occur.
Preventative Measures:
-
Precise Temperature Control: Use a reliable heating mantle with a temperature controller and a thermocouple placed directly in the reaction mixture (if feasible) or an oil bath for uniform heat distribution.
-
Optimize Reaction Time: Prolonged heating, even at a seemingly appropriate temperature, can lead to degradation. Monitor the reaction closely and stop the heating as soon as the starting material is consumed.[5]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes mitigate oxidative decomposition pathways that contribute to tarring.[7]
-
Solvent Choice: Use a high-boiling, inert solvent like Diphenyl ether or Dowtherm A. These solvents provide excellent heat transfer and can prevent localized hot spots, leading to cleaner reactions and higher yields.[6][8]
Method-Specific Troubleshooting Guides
Gould-Jacobs Reaction
The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate.[1] This cyclization step is notoriously temperature-sensitive.
Q3: My Gould-Jacobs cyclization is incomplete, with significant amounts of the anilinomethylenemalonate intermediate remaining. What should I do?
A3: This is a clear indication that the reaction temperature is not high enough to induce the 6-electron electrocyclization required for ring closure.[9] The activation energy for this step is substantial, typically requiring temperatures in the range of 240-260°C.[5][9]
Troubleshooting Steps:
-
Verify Temperature: Ensure your heating apparatus is accurately reaching and maintaining the target temperature of ~250°C.
-
Use a High-Boiling Solvent: The choice of solvent is critical. Solvents like Diphenyl ether (b.p. 259°C) or Dowtherm A (b.p. 257°C) are essential to consistently achieve the necessary temperatures.[7][8] Reactions attempted in lower-boiling solvents will fail.
-
Increase Temperature Incrementally: If the reaction is still sluggish at 250°C, you can cautiously increase the temperature in 5-10°C increments. Be aware that higher temperatures increase the risk of degradation.[5]
-
Consider Microwave Synthesis: Microwave irradiation is an excellent alternative for achieving rapid and uniform heating to high temperatures. This can dramatically shorten reaction times (from hours to minutes) and often improves yields by minimizing the time the product is exposed to degradative conditions.[7][9][10]
Q4: I'm getting my desired 4-hydroxyquinoline product, but also a significant amount of a decarboxylated byproduct. How can I avoid this?
A4: The formation of a decarboxylated byproduct indicates that the reaction conditions are too harsh, causing the loss of the 3-carboalkoxy group either before or after cyclization.[5] This side reaction is promoted by excessive heat.
Solutions:
-
Optimize Temperature and Time: The goal is to find the "sweet spot"—the minimum temperature and time required for complete cyclization without promoting significant decarboxylation. This often requires systematic optimization.[5] A slightly lower temperature for a longer duration may be beneficial.[8]
-
Two-Step Process: Consider a two-step approach where the cyclization is performed under optimized conditions to form the stable 4-hydroxyquinoline-3-carboxylate ester. Then, in a separate, controlled step, perform a saponification followed by decarboxylation.[5] This decouples the two processes, allowing for much greater control.
Conrad-Limpach-Knorr Synthesis
This synthesis is renowned for its temperature-dependent regioselectivity in the reaction between anilines and β-ketoesters, yielding either 4-hydroxyquinolines (Conrad-Limpach product) or 2-hydroxyquinolines (Knorr product).[2][11]
Q5: My Conrad-Limpach synthesis is producing a mixture of 2- and 4-hydroxyquinoline isomers. How can I improve the selectivity for the 4-hydroxyquinoline?
A5: This is a classic example of kinetic versus thermodynamic control, which is dictated by the temperature of the initial condensation step.[12][13][14]
-
Kinetic Product (4-Hydroxyquinoline): Favored at lower temperatures (e.g., room temperature to moderate heating, <100°C).[8][12] At these temperatures, the more reactive keto group of the β-ketoester is preferentially attacked by the aniline. This pathway is faster but reversible.[14]
-
Thermodynamic Product (2-Hydroxyquinoline): Favored at higher temperatures (e.g., >140°C).[2][14] At elevated temperatures, the initial kinetic adduct can revert, and the reaction proceeds via the more stable β-ketoanilide intermediate, leading to the 2-hydroxyquinoline.
To favor the 4-hydroxyquinoline:
-
Control the Condensation Temperature: Perform the initial reaction of the aniline and β-ketoester at a lower temperature to form the β-arylaminoacrylate intermediate.[8][12]
-
Isolate the Intermediate: If possible, isolate the β-arylaminoacrylate intermediate formed under kinetic conditions before proceeding to the high-temperature cyclization step.
-
High-Temperature Cyclization: The subsequent thermal cyclization of the intermediate still requires high temperatures (~250°C) to proceed efficiently.[2][8] This step should be performed in a high-boiling inert solvent like mineral oil or diphenyl ether.[2][6]
Camps Cyclization
The Camps cyclization is the base-catalyzed intramolecular condensation of an o-acylaminoacetophenone to form hydroxyquinolines.[15][16]
Q6: My Camps cyclization is slow and gives low yields. Can I simply increase the temperature?
A6: While increasing the temperature can accelerate the reaction, it must be done cautiously. The Camps cyclization proceeds via an intramolecular aldol-type condensation.[17] The optimal temperature is a balance between achieving a reasonable reaction rate and preventing side reactions or decomposition. Typical conditions often involve heating at temperatures around 110°C in a solvent like dioxane.[17]
Optimization Strategy:
-
Moderate Temperature Increase: Gradually increase the reaction temperature in 10°C increments while monitoring the reaction by TLC.
-
Solvent Choice: Ensure your solvent is appropriate for the target temperature. If you need to exceed the boiling point of your current solvent, switch to a higher-boiling one.
-
Base Strength: The choice of base can be as critical as temperature. The reaction outcome and rate can be highly dependent on the base used.[15][17] Before resorting to very high temperatures, consider screening different bases.
-
Monitor for Decomposition: If you observe darkening of the reaction mixture or the appearance of multiple new spots on your TLC plate upon increasing the temperature, you are likely causing degradation.
Friedländer Annulation
The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[18] Its temperature requirements are highly dependent on the chosen catalytic system.
Q7: The literature reports a wide range of temperatures for the Friedländer synthesis. How do I choose the right one?
A7: The optimal temperature for a Friedländer annulation is directly tied to the catalyst's activity.[18]
-
Classical Conditions: Traditional methods using strong acids or bases often require high temperatures (120-160°C or higher) to drive the condensation and cyclodehydration steps.[18]
-
Modern Catalytic Systems: The use of more active catalysts allows for significantly milder conditions. For example:
-
p-Toluenesulfonic acid can be effective at 80-120°C.[18]
-
Metal triflates (e.g., In(OTf)₃) can work at temperatures from room temperature to reflux.[18][19]
-
Nanocatalysts may require temperatures around 100-120°C.[18]
-
Some highly efficient catalysts can promote the reaction at ambient temperature.[20][21]
-
Recommendation: Start with the conditions reported for your specific catalyst or a closely related substrate. If the reaction is slow, a modest increase in temperature is a logical first step. However, be aware that high temperatures, especially with base catalysis, can promote side reactions like the self-aldol condensation of the ketone starting material.[3][22]
Visualizations & Data
Troubleshooting Workflow
Caption: General troubleshooting workflow for temperature-related issues.
Temperature Effects in Conrad-Limpach-Knorr Synthesis
Caption: Temperature-dependent pathways in Conrad-Limpach-Knorr synthesis.
Summary of Typical Cyclization Temperatures
| Synthesis Method | Typical Temperature Range (°C) | Key Considerations | Recommended Solvents |
| Gould-Jacobs | 240 - 260 | High activation energy for electrocyclization.[9] | Diphenyl ether, Dowtherm A[8] |
| Conrad-Limpach | ~250 | Required for cyclization of the intermediate.[2][8] | Mineral oil, Diphenyl ether[6] |
| Knorr (2-quinolone) | 80 - 100 (in acid) | Acid-catalyzed cyclization of the anilide.[23] | Conc. H₂SO₄, PPA |
| Camps | 100 - 120 | Base-catalyzed; balance rate vs. side reactions.[17] | Dioxane, Alcoholic solutions[15][17] |
| Friedländer | 25 - 160+ | Highly catalyst-dependent.[18] | Toluene, Acetic Acid, Solvent-free |
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening in a Thermal Cyclization
This protocol provides a systematic approach to identify the optimal temperature for a high-temperature cyclization reaction, such as the Gould-Jacobs or Conrad-Limpach synthesis.
Materials:
-
Cyclization precursor (e.g., anilinomethylenemalonate or β-arylaminoacrylate)
-
High-boiling inert solvent (e.g., Diphenyl ether)
-
Reaction flask equipped with a reflux condenser, magnetic stirrer, and thermocouple
-
Heating mantle with a reliable temperature controller or a sand/oil bath
-
TLC plates and appropriate eluent system
Procedure:
-
Setup: In the reaction flask, dissolve the precursor (1.0 eq) in the high-boiling solvent (e.g., 5-10 mL per gram of precursor).
-
Inert Atmosphere: Purge the flask with an inert gas like Nitrogen or Argon.
-
Initial Temperature: Set the controller to a temperature at the lower end of the expected range (e.g., 230°C).
-
Heating & Monitoring: Heat the mixture with vigorous stirring. Once the target temperature is reached, take a small aliquot for TLC analysis (t=0).
-
Time-Based Aliquots: Continue heating at the set temperature, taking aliquots every 15-30 minutes. Monitor the disappearance of the starting material and the formation of the product by TLC.
-
Temperature Increase: If the reaction is slow or stalls after 1-2 hours, increase the temperature by 10°C. Repeat the monitoring process with time-based aliquots.
-
Identify Optimum: Continue this incremental temperature increase until you observe either:
-
Rapid and clean conversion to the desired product.
-
The formation of significant decomposition products (darkening, new TLC spots).
-
-
Determination: The optimal temperature is the lowest temperature that provides a complete and clean conversion in a reasonable amount of time.
-
Work-up: Once the reaction is deemed complete, cool the mixture to room temperature. Precipitate the product by adding a non-polar solvent like hexane or petroleum ether. Filter the solid, wash thoroughly to remove the high-boiling solvent, and dry under vacuum.[7]
References
- Benchchem. (2025). Troubleshooting unexpected side products in quinolone synthesis.
- Benchchem. (2025).
- Benchchem. (2025). Optimization of reaction conditions for quinolone synthesis.
- Benchchem. (2025).
- Preprints.org. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.
- Google Patents. (N/A).
- Benchchem. (2025).
- Benchchem. (2025). Optimizing reaction conditions for the Gould-Jacobs synthesis.
- Benchchem. (2025).
- Staliński, K. (2025).
- Qeios. (2024).
- RSC Publishing. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.
- Benchchem. (2025). Technical Support Center: Conrad-Limpach Synthesis of Quinolines.
- Benchchem. (2025).
- Wikipedia. (N/A). Conrad–Limpach synthesis.
- Biotage. (N/A).
- Organic Chemistry Portal. (N/A). Quinoline Synthesis: Conrad-Limpach-Knorr.
- Benchchem. (2025). A Comparative Analysis of 2-Quinolone Synthesis Methodologies.
- Benchchem. (2025). Technical Support Center: Optimizing Quinolinone Synthesis.
- Benchchem. (2025). Application Notes and Protocols for Quinoline Synthesis via Friedländer Annulation using 1-(5-Amino-2-methylphenyl)ethanone.
- YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone.
- Bose, D. S., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions.
- ResearchGate. (N/A). Synthesis of Poly-Substituted Quinolines via Friedlander Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions.
- Grokipedia. (N/A). Camps quinoline synthesis.
- Wikipedia. (N/A). Camps quinoline synthesis.
Sources
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 10. ablelab.eu [ablelab.eu]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 14. m.youtube.com [m.youtube.com]
- 15. grokipedia.com [grokipedia.com]
- 16. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives - Article (Preprint v1) by Md Sohel Ahmed et al. | Qeios [qeios.com]
- 20. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 1-Ethyl-6-nitroquinolin-4-one
Prepared by: Senior Application Scientist, Chemical Stability Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of 1-Ethyl-6-nitroquinolin-4-one, particularly under acidic conditions. We will explore the chemical principles governing its stability, provide validated experimental protocols for assessment, and offer troubleshooting advice in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My solution of 1-Ethyl-6-nitroquinolin-4-one shows significant degradation after preparation in an acidic mobile phase or formulation buffer. What is the underlying chemical reason for this instability?
A: The instability you are observing is likely due to acid-catalyzed hydrolysis. The quinolin-4-one core is susceptible to degradation, and this reactivity is significantly influenced by the substituents on the ring system.
There are two primary factors at play with 1-Ethyl-6-nitroquinolin-4-one:
-
Protonation of the Quinolone Core: In an acidic medium, the carbonyl oxygen at the 4-position or the ring nitrogen can become protonated. This protonation increases the electrophilicity of the quinolone ring system, making it more susceptible to nucleophilic attack by water, which is abundant in aqueous acidic solutions.
-
Influence of the Nitro Group: The 6-nitro group is a powerful electron-withdrawing group.[1] This property reduces the electron density of the entire aromatic system, further increasing its susceptibility to nucleophilic attack. The combination of acid-induced protonation and the electron-withdrawing nature of the nitro group creates a chemically labile system prone to hydrolytic cleavage.[1] While many quinolone derivatives are known to undergo hydrolysis, the presence of the nitro group can exacerbate this instability compared to analogues without it.[2][3]
The general mechanism for quinolone action often involves interaction with bacterial DNA gyrase and topoisomerase IV.[4][5] The structural integrity of the quinolone core is paramount for this activity, and hydrolytic degradation would lead to a loss of biological function.
Q2: What are the most probable degradation products I should be looking for?
A: While the exact degradation pathway for this specific molecule requires experimental confirmation (e.g., via LC-MS/MS), the most common acid-catalyzed degradation pathway for quinolone-type structures involves hydrolysis of the heterocyclic ring.
A plausible primary degradation pathway would be the hydrolytic cleavage of the amide bond within the quinolin-4-one ring. This would break open the heterocyclic ring, leading to the formation of a substituted amino-phenyl ketone derivative. Identifying degradation products is a key component of forced degradation studies, which are mandated by regulatory bodies like the ICH to establish the intrinsic stability of a drug substance.[6]
Below is a proposed pathway for the primary hydrolytic degradation:
Caption: Workflow for conducting a forced degradation study.
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 1-Ethyl-6-nitroquinolin-4-one in a suitable organic solvent like methanol or acetonitrile.
-
Stress Condition Setup: For each condition, pipette the stock solution into a volumetric flask and add the acidic solution to reach the final target concentration (e.g., 50 µg/mL).
-
Condition A (Mild): 0.1 M HCl at 40°C
-
Condition B (Moderate): 0.1 M HCl at 60°C
-
Condition C (Harsh): 1.0 M HCl at 60°C
-
Control: Compound in deionized water at 60°C (to assess non-hydrolytic thermal degradation).
-
-
Time Point Sampling: Immediately after preparation, take an aliquot for the t=0 time point. Place the flasks in the pre-heated bath/block and collect samples at subsequent time points (e.g., 2, 4, 8, 24, and 48 hours).
-
Sample Quenching: As soon as an aliquot is taken, it must be quenched to stop the degradation reaction. This is achieved by immediately neutralizing the acid with an equimolar amount of NaOH and diluting with the mobile phase to the target analytical concentration.
-
Analysis: Analyze the quenched samples using a validated stability-indicating HPLC method. [7][8]6. Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. Plot the percentage remaining versus time to observe the degradation kinetics. A significant decrease in the parent peak area should be accompanied by the appearance of new peaks (degradants).
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
A stability-indicating method is one that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. [9] Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.
Initial Conditions:
-
Column: C18, 150 x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 20-30 minutes. This will help elute any degradants which may have different polarities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV Diode Array Detector (DAD). Monitor at multiple wavelengths (e.g., 254 nm, 278 nm, and the λmax of the compound) to ensure all components are detected. [7] Method Validation Steps:
-
Specificity: Inject the stressed (degraded) samples from Protocol 1. The method is specific if the parent peak is well-resolved from all degradant peaks (Resolution > 2). Use a DAD to perform peak purity analysis on the parent peak to confirm it is not co-eluting with any degradants. [6]2. Linearity, Accuracy, Precision: Perform these standard validation experiments as per ICH guidelines. [10]3. Forced Degradation Analysis: Once validated, use this method for the formal analysis in Protocol 1.
Data Interpretation and Summary
The results from your forced degradation study can be summarized to provide a clear picture of the compound's stability.
Table 1: Hypothetical Stability Data for 1-Ethyl-6-nitroquinolin-4-one
| Stress Condition | Time (hours) | % Parent Compound Remaining | Key Degradant Peak Area (% of Total) |
| 0.1 M HCl @ 40°C | 0 | 100.0 | 0.0 |
| 8 | 95.2 | 4.5 (at RRT 0.8) | |
| 24 | 88.1 | 11.2 (at RRT 0.8) | |
| 48 | 79.5 | 19.1 (at RRT 0.8) | |
| 1.0 M HCl @ 60°C | 0 | 100.0 | 0.0 |
| 2 | 81.3 | 18.1 (at RRT 0.8) | |
| 4 | 65.9 | 33.5 (at RRT 0.8) | |
| 8 | 42.6 | 55.9 (at RRT 0.8) | |
| Control (Water @ 60°C) | 48 | 99.5 | < 0.5 |
RRT = Relative Retention Time
Interpretation: The hypothetical data in Table 1 illustrates that the compound is sensitive to both acid concentration and temperature. The degradation is significantly faster under harsher conditions (1.0 M HCl at 60°C). The control sample shows minimal degradation, confirming that the primary degradation pathway under these conditions is acid hydrolysis.
References
- Google Patents. (n.d.). METHOD FOR THE HYDROLYSIS OF QUINOLONECARBOXYLIC ESTERS.
-
El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2006). Stability indicating methods for the determination of some fluoroquinolones in the presence of their decarboxylated degrades. PubMed. Retrieved from [Link]
-
Ashour, H. N., & Sherrington, I. (2005). The simultaneous separation and determination of five quinolone antibiotics using isocratic reversed-phase HPLC: application to stability studies on an ofloxacin tablet formulation. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability Indicating Methods for the Determination of Some Fluoroquinolones in the Presence of Their Decarboxylated Degradates. Retrieved from [Link]
-
SCIRP. (n.d.). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. Retrieved from [Link]
-
Impactfactor. (2020). Stability Indicating Analytical Method Development and Validation of Ciprofloxacin By RP-HPLC with Fluorescence Detector. Retrieved from [Link]
-
Chen, Y., et al. (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. PMC. Retrieved from [Link]
-
Auctores Journals. (2024). Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation studies -conventional method versus microwave irradi. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluoroquinolone antibiotic 1 that starts hydrolysis under the slightly.... Retrieved from [Link]
-
Ota, K., et al. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC. Retrieved from [Link]
-
Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. Retrieved from [Link]
-
ResearchGate. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Retrieved from [Link]
-
Frontiers. (n.d.). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Retrieved from [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. PMC. Retrieved from [Link]
-
Artuso, E., et al. (2022). Nitric Oxide Photo-Donor Hybrids of Ciprofloxacin and Norfloxacin: A Shift in Activity from Antimicrobial to Anticancer Agents. PMC. Retrieved from [Link]
-
ResearchGate. (2016). Degradation of quinolone antibiotic, norfloxacin, in aqueous solution using gamma-ray irradiation. Retrieved from [Link]
-
Artico, M., et al. (1999). Nitroquinolones with broad-spectrum antimycobacterial activity in vitro. PubMed. Retrieved from [Link]
-
Semantic Scholar. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-Ethyl-3-nitroquinolin-4(1H)-one. Retrieved from [Link]
-
IntechOpen. (2020). Mechanisms of Resistance to Quinolones. Retrieved from [Link]
-
Khan, H. M., et al. (2016). Degradation of quinolone antibiotic, norfloxacin, in aqueous solution using gamma-ray irradiation. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. Retrieved from [Link]
-
IJCPS. (2014). Utility of periodic mesoporous silica chloride (PMSi-Cl) as a heterogeneous catalyst for the synthesis of quinoline derivatives. Retrieved from [Link]
-
ResearchGate. (1994). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved from [Link]
-
IIP Series. (n.d.). CHEMICAL BASIS OF STABILITY OF DRUG. Retrieved from [Link]
-
ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-Ethyl-6-fluoro-7-(4-methylpiperazin-4-ium-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate hexahydrate. Retrieved from [Link]
Sources
- 1. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BR112020021635B1 - METHOD FOR THE HYDROLYSIS OF QUINOLONECARBOXYLIC ESTERS - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Resistance to Quinolones | IntechOpen [intechopen.com]
- 6. library.dphen1.com [library.dphen1.com]
- 7. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
- 8. impactfactor.org [impactfactor.org]
- 9. The simultaneous separation and determination of five quinolone antibiotics using isocratic reversed-phase HPLC: application to stability studies on an ofloxacin tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
Technical Support Center: Controlling Regioselectivity During Ethylation of Quinolones
Welcome to the technical support center for the regioselective ethylation of quinolones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of quinolone modification. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you achieve your desired N-ethylated or O-ethylated quinolone products with high selectivity and yield.
Introduction
Quinolones are a critical class of heterocyclic compounds, forming the backbone of numerous antibacterial agents.[1][2] The biological activity of these molecules can be significantly altered by substitution at the N-1 position of the quinolone ring.[1][3] Ethylation is a common modification, but it often presents a regioselectivity challenge, leading to a mixture of N-ethylated and O-ethylated products. This guide will help you understand and control the factors that govern this selectivity.
Troubleshooting Guide
This section addresses common issues encountered during the ethylation of quinolones, providing potential causes and actionable solutions.
Problem 1: Low Yield of the Desired N-Ethyl Quinolone and Significant Formation of the O-Ethyl Isomer
Potential Causes:
-
Inappropriate Base: The choice of base is crucial in determining the nucleophilicity of the nitrogen versus the oxygen atom of the quinolone. A strong, hard base may favor deprotonation at the oxygen, leading to O-ethylation.
-
Solvent Effects: Polar aprotic solvents can favor O-alkylation, while polar protic solvents may favor N-alkylation through hydrogen bonding with the oxygen atom.[4]
-
Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable product, which may not always be the desired N-ethylated isomer.
-
Nature of the Ethylating Agent: "Hard" ethylating agents (e.g., ethyl sulfate) tend to favor reaction at the harder oxygen atom, whereas "softer" agents (e.g., ethyl iodide) are more likely to react at the softer nitrogen atom.
Solutions:
-
Optimize the Base:
-
For N-Ethylation: Employ a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[5] These bases are effective in deprotonating the N-H bond without significantly promoting O-alkylation.
-
For O-Ethylation: If the O-ethylated product is desired, a stronger base like sodium hydride (NaH) in an aprotic solvent can be used to generate the oxygen anion.
-
-
Select the Appropriate Solvent:
-
To Favor N-Ethylation: Use a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (CH₃CN).[6] These solvents effectively solvate the cation of the base, leaving the quinolone anion more available for nucleophilic attack.
-
To Favor O-Ethylation: While less common for desired outcomes, polar aprotic solvents can sometimes lead to higher O-alkylation. Careful screening of solvents is recommended.
-
-
Control the Reaction Temperature:
-
Start with a moderate temperature (e.g., 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[6] If O-ethylation is observed, consider lowering the temperature.
-
-
Choose the Right Ethylating Agent:
-
For selective N-ethylation, ethyl iodide or ethyl bromide are generally preferred due to their "softer" electrophilic character.[7]
-
Experimental Protocol: Selective N-Ethylation of a 4-Hydroxyquinoline-3-carboxylate
This protocol provides a general procedure for the selective N-ethylation of a quinolone derivative.[6]
Materials:
-
Ethyl 6,8-dichloro-7-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Ethyl Iodide (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Suspend the quinolone ester and anhydrous potassium carbonate in DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Add ethyl iodide to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the desired ethyl 1-ethyl-6,8-dichloro-7-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate.[6]
Problem 2: Incomplete Reaction or No Reaction
Potential Causes:
-
Insufficiently Strong Base: The chosen base may not be strong enough to deprotonate the quinolone nitrogen effectively.
-
Low Reaction Temperature: The activation energy for the reaction may not be reached at the current temperature.
-
Steric Hindrance: Bulky substituents on the quinolone ring or the ethylating agent can hinder the reaction.
-
Poor Quality Reagents: Moisture or impurities in the solvent or base can quench the reaction.
Solutions:
-
Re-evaluate the Base: If a weak base like K₂CO₃ is not effective, consider a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Use with caution as this may affect regioselectivity.
-
Increase the Temperature: Gradually increase the reaction temperature and monitor for product formation. Microwave irradiation can also be an effective method to accelerate the reaction.[7]
-
Address Steric Issues: If steric hindrance is a suspected issue, a less bulky base or a more reactive ethylating agent (e.g., ethyl triflate) might be necessary.
-
Ensure Anhydrous Conditions: Use freshly dried solvents and ensure the base is anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]
Problem 3: Formation of D-ethylated Product
Potential Cause:
-
Excess Ethylating Agent and/or Base: Using a large excess of the ethylating agent and a strong base can lead to the ethylation of both the nitrogen and oxygen atoms.
Solution:
-
Stoichiometric Control: Carefully control the stoichiometry of the reactants. Use a slight excess (1.1-1.2 equivalents) of the ethylating agent and an appropriate amount of base (1.5-2.0 equivalents).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind controlling N- vs. O-ethylation of quinolones?
A1: The regioselectivity of quinolone ethylation is governed by the relative nucleophilicity of the nitrogen and oxygen atoms in the ambident quinolone anion. This can be explained by Hard and Soft Acid and Base (HSAB) theory. The nitrogen atom is a "softer" nucleophile, while the oxygen atom is a "harder" nucleophile. "Soft" electrophiles (like ethyl iodide) will preferentially react with the soft nitrogen, while "hard" electrophiles (like ethyl sulfate) will favor the hard oxygen. The reaction conditions, particularly the choice of base and solvent, play a critical role in modulating the reactivity of these nucleophilic sites.
Q2: How does the solvent influence the N/O ethylation ratio?
A2: Solvents can significantly impact the outcome of the reaction through solvation effects.
-
Polar protic solvents (e.g., ethanol, water) can form hydrogen bonds with the oxygen atom of the quinolone anion, making it less nucleophilic and thus favoring N-alkylation.[4]
-
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for N-alkylation. They solvate the cation of the base, leaving a "naked" and highly reactive quinolone anion. While they can sometimes lead to O-alkylation, careful selection of other reaction parameters can steer the reaction towards N-substitution.[9]
Q3: Can substituents on the quinolone ring affect the regioselectivity of ethylation?
A3: Yes, the electronic properties of substituents on the quinolone ring can influence the electron density at the nitrogen and oxygen atoms, thereby affecting their nucleophilicity.
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -COOR) can decrease the electron density on both N and O, potentially slowing down the reaction. However, they can also influence the relative acidity of the N-H and O-H protons, which can in turn affect the site of deprotonation and subsequent alkylation.
-
Electron-donating groups (e.g., -OCH₃, -NH₂) increase the electron density and can enhance the overall reactivity. Their position on the ring will determine their influence on the N/O ratio.
Q4: Are there alternative methods for N-ethylation that avoid the issue of O-ethylation?
A4: Yes, the Mitsunobu reaction is an excellent alternative for the N-alkylation of quinolones under mild and neutral conditions, which can be particularly useful for sensitive substrates.[8] This reaction typically uses an alcohol (ethanol in this case), triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Experimental Protocol: Mitsunobu Reaction for N-Ethylation
Materials:
-
4-Fluoro-2-hydroxyquinoline (1.0 eq)
-
Ethanol (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the quinolone, ethanol, and triphenylphosphine in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography to obtain the N-ethylated quinolone.[8]
Data Summary
The following table summarizes the general effects of key reaction parameters on the regioselectivity of quinolone ethylation.
| Parameter | Condition Favoring N-Ethylation | Condition Favoring O-Ethylation | Rationale |
| Base | Mild bases (K₂CO₃, Cs₂CO₃) | Strong bases (NaH, t-BuOK) | Stronger bases favor deprotonation of the more acidic O-H, leading to the oxygen anion. |
| Solvent | Polar aprotic (DMF, Acetonitrile) | Can occur in polar aprotic solvents, but generally less favored. | Polar aprotic solvents leave the anion more exposed for reaction. |
| Ethylating Agent | "Soft" agents (Ethyl Iodide, Ethyl Bromide) | "Hard" agents (Ethyl Sulfate) | Based on HSAB theory, soft electrophiles react with the soft nitrogen center. |
| Temperature | Moderate (e.g., 80 °C) | Higher temperatures may favor the thermodynamic product, which could be the O-ethylated isomer. | Kinetic control at lower temperatures often favors N-ethylation. |
Visualizing Reaction Pathways
The following diagrams illustrate the competing N- and O-ethylation pathways and a general workflow for optimizing the reaction.
Caption: Competing N- and O-ethylation pathways of quinolones.
Caption: Workflow for optimizing regioselective ethylation.
References
- BenchChem. (2025). Application Notes and Protocols for the N-Alkylation of 4-Fluoro-2-hydroxyquinoline. BenchChem.
-
Batalha, P. N., et al. (2019). Study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide. Beilstein Journal of Organic Chemistry, 15, 388–400. [Link]
- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Publishing.
- One-Pot Synthesis of N-Fused Quinolone-4 Tetracyclic Scaffolds from 2,2-Disubstituted Indolin-3-ones. (n.d.). PMC.
- Chemistry and Mechanism of Action of the Quinolone Antibacterials. (n.d.).
- Mechanisms of action of quinone-containing alkylating agents: DNA alkylation by aziridinylquinones. (2000). PubMed.
- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). MDPI.
- BenchChem. (2025). Synthesis of Quinolone-Class Antibacterial Agents: A Technical Guide. BenchChem.
- Synthesis of bacterial 2-alkyl-4(1H)
- Quinolone antimicrobial agents: structure-activity rel
- Nucleophilicity and Solvent Effects. (2023). Chemistry LibreTexts.
- Deciding SN1/SN2/E1/E2 - The Solvent. (2025). Master Organic Chemistry.
Sources
- 1. Study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinolone antimicrobial agents: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. One-Pot Synthesis of N-Fused Quinolone-4 Tetracyclic Scaffolds from 2,2-Disubstituted Indolin-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
mass spectrometry fragmentation pattern of 1-Ethyl-6-nitroquinolin-4-one
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Ethyl-6-nitroquinolin-4-one: A Comparative Analysis for Structural Elucidation
Abstract
For researchers and professionals in drug development and chemical analysis, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. Mass spectrometry (MS) stands as a principal technique for this purpose, providing not only molecular weight information but also a distinct fragmentation "fingerprint" that reveals the underlying molecular architecture. This guide provides a detailed, predictive analysis of the electron ionization (EI) . Lacking direct experimental spectra in publicly available literature, this analysis is built upon the well-established fragmentation principles of the quinolone core and nitroaromatic systems. We will explore the characteristic cleavages, rearrangements, and neutral losses that define this molecule's behavior under mass spectrometric conditions. Furthermore, this guide will place MS analysis in a broader context by comparing it with other analytical techniques and will provide a robust, field-proven experimental protocol for researchers seeking to perform such analyses.
Introduction: The Structural Challenge
1-Ethyl-6-nitroquinolin-4-one is a heterocyclic compound featuring a quinolin-4-one core, N-alkylation with an ethyl group, and a nitro group substituent on the carbocyclic ring. Each of these structural motifs contributes to a unique and predictable fragmentation pattern upon ionization. Understanding this pattern is crucial for its identification in complex mixtures, for reaction monitoring during its synthesis, or for metabolite identification studies.
The quinolone framework is a privileged scaffold in medicinal chemistry, forming the basis for numerous antibacterial agents.[1][2][3][4][5] The addition of a nitro group, a common pharmacophore and a strong electron-withdrawing group, significantly influences the molecule's electronic properties and, consequently, its fragmentation behavior.[6][7][8] This guide will dissect the molecule's structure to propose its primary fragmentation pathways under electron ionization.
Proposed Fragmentation Pathways of 1-Ethyl-6-nitroquinolin-4-one
Electron Ionization (EI) mass spectrometry involves bombarding the analyte with high-energy electrons, leading to the formation of a radical cation (the molecular ion, M⁺•) which is often energetically unstable. This excess energy is dissipated through a cascade of fragmentation events. The fragmentation of 1-Ethyl-6-nitroquinolin-4-one (Molecular Weight: 218.20 g/mol ) can be logically predicted by considering the established fragmentation rules for its constituent parts.
Fragmentation of the Nitroaromatic System
The fragmentation of aromatic nitro compounds is well-documented and typically proceeds through several characteristic pathways.[7][9]
-
Loss of NO₂• (Nitro Radical): A primary and very common fragmentation is the cleavage of the C-N bond to expel a nitro radical (•NO₂), a loss of 46 Da. This results in a stable, even-electron cation.
-
Loss of NO• (Nitric Oxide Radical): Rearrangement can occur, leading to the expulsion of a nitric oxide radical (•NO), a loss of 30 Da. This is often followed by the loss of carbon monoxide (CO).[10]
-
Loss of O (Oxygen Atom): A nitro-nitrite rearrangement (M⁺• → [Ar-O-N=O]⁺•) can facilitate the loss of a neutral oxygen atom (16 Da).
Fragmentation of the Quinolone Core
The quinolinone ring system also presents predictable cleavage points.
-
Loss of CO (Carbon Monoxide): Heterocyclic systems containing a carbonyl group, such as the 4-one moiety in the quinolone core, readily lose a neutral CO molecule (28 Da) upon fragmentation.[5][11]
-
Loss of C₂H₄ (Ethene) via McLafferty-type Rearrangement: The N-ethyl group provides an opportunity for a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule (28 Da). This is a highly characteristic fragmentation for N-alkylated systems.
-
Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom can lead to the loss of a methyl radical (•CH₃), a loss of 15 Da, resulting in a stabilized iminium cation.
Synergistic Fragmentation Pathways
These individual fragmentation events can also occur sequentially, leading to a complex but interpretable mass spectrum. The proposed major fragmentation pathways are detailed in the table below and visualized in the subsequent diagram.
| m/z (Proposed) | Proposed Ion Structure | Proposed Neutral Loss | Notes |
| 218 | [C₁₁H₁₀N₂O₃]⁺• | - | Molecular Ion (M⁺•) |
| 203 | [C₁₀H₇N₂O₃]⁺ | •CH₃ | Alpha-cleavage at the N-ethyl group. |
| 190 | [C₁₁H₁₀N₂O₂]⁺• | CO | Loss of carbon monoxide from the quinolone core. |
| 172 | [C₁₁H₁₀N₂O]⁺• | NO₂ | Expulsion of the nitro group, a primary fragmentation for nitroaromatics.[7][10] |
| 162 | [C₁₀H₈NO₂]⁺ | C₂H₄ | Loss of ethene via McLafferty-type rearrangement. |
| 144 | [C₁₀H₈N]⁺ | CO from m/z 172 | Subsequent loss of CO from the ion at m/z 172. |
| 116 | [C₉H₆N]⁺ | HCN from m/z 144 | Loss of hydrogen cyanide, characteristic of nitrogen heterocycles.[11][12] |
Table 1: Proposed major fragment ions for 1-Ethyl-6-nitroquinolin-4-one in EI-MS.
Visualizing the Fragmentation Cascade
The logical flow of these fragmentation events can be represented as a pathway diagram.
Figure 1: Proposed EI-MS fragmentation pathways for 1-Ethyl-6-nitroquinolin-4-one.
Comparison with Alternative Analytical Methods
While mass spectrometry is powerful for structural elucidation, a comprehensive analysis relies on orthogonal techniques that provide complementary information.
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides structural "fingerprint", suitable for complex mixtures (with LC/GC). | Isomers can be difficult to distinguish without high-resolution MS/MS and authentic standards. |
| Nuclear Magnetic Resonance (NMR) | Detailed carbon-hydrogen framework, connectivity (¹H, ¹³C, COSY, HSQC). | Unambiguous structure determination, information on stereochemistry and isomerism. | Lower sensitivity than MS, requires pure sample, larger sample quantity needed. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (C=O, N-O, C-H, aromatic C=C). | Fast, non-destructive, provides confirmation of key functional groups. | Provides limited information on the overall molecular skeleton, complex spectra can be hard to interpret fully. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information on the conjugated π-electron system. | Simple, quantitative, useful for chromophore-containing molecules. | Non-specific, provides little detailed structural information. |
For the target molecule, ¹H NMR would confirm the presence and connectivity of the ethyl group and aromatic protons, while IR spectroscopy would show characteristic stretches for the ketone (C=O) and nitro (N-O) groups, corroborating the MS data.[13][14][15]
Experimental Protocol: GC-MS Analysis
The following describes a generalized protocol for analyzing a thermally stable, solid organic compound like 1-Ethyl-6-nitroquinolin-4-one using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.
Sample Preparation
-
Solvent Selection: Choose a volatile solvent in which the analyte is soluble (e.g., Dichloromethane, Ethyl Acetate, or Methanol).
-
Concentration: Prepare a stock solution of the sample at approximately 1 mg/mL.
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL for injection.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
Instrumentation & Parameters
-
System: Gas Chromatograph coupled to a Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.
-
GC Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 280 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 5 minutes.
-
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40 - 500
-
Solvent Delay: 3 minutes
-
Data Analysis
-
Peak Identification: Identify the chromatographic peak corresponding to the analyte.
-
Spectrum Extraction: Extract the mass spectrum from the apex of the identified peak, ensuring to subtract background noise.
-
Interpretation: Analyze the spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with the proposed pathways outlined in this guide.
-
Library Search (Optional): Perform a search against a commercial mass spectral library (e.g., NIST, Wiley) to find matching or similar compounds.
Analytical Workflow Diagram
Figure 2: General experimental workflow for the GC-MS analysis of 1-Ethyl-6-nitroquinolin-4-one.
Conclusion
This guide presents a theoretically grounded and comprehensive overview of the expected . By deconstructing the molecule into its primary chemical motifs—the N-ethyl group, the quinolone core, and the nitroaromatic ring—we have proposed a detailed fragmentation cascade that can serve as a valuable reference for its identification and characterization. The inclusion of a comparative overview of other analytical techniques and a detailed experimental protocol provides researchers with the necessary context and practical tools to approach the structural elucidation of this and related compounds with confidence and scientific rigor.
References
-
Tang, Q., Chen, F., & Xin, X. (2012). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Analytical Letters, 45(1), 43-50. Available from: [Link][1][2][3]
-
Zimmermann, J., & Richling, E. (2020). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 34(S3), e8635. Available from: [Link][6][8]
-
McCullagh, M., Stead, S., Williams, J., de Keizer, W., & Bergwerff, A. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. Waters Corporation. Available from: [Link][4]
-
Wang, J., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2024, 8868353. Available from: [Link][5]
-
Nawar, G. G., & El-Behairy, M. A. (1995). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 49(5), 263-266. Available from: [Link][12]
-
Hussein, M. F., et al. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Advances in Chemical Engineering and Science, 6(4), 409-420. Available from: [Link][13][15]
-
Chemistry Academy. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube. Available from: [Link][9]
-
Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. Available from: [Link][11]
-
Al-Suhaibani, S. S., & Ahmed, N. (2022). Novel Quinolone Derivatives: Synthesis and Antioxidant Activity. Pharmaceutical Chemistry Journal, 56(1), 35-41. Available from: [Link][14]
-
Limbach, D., Stengelin, E., Schollmeyer, D., & Detert, H. (2016). 1-Ethyl-3-nitroquinolin-4(1H)-one. IUCrData, 1(2), x160105. Available from: [Link][16]
Sources
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- 5. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Advanced HPLC Method Development for 1-Ethyl-6-nitroquinolin-4-one Purity Analysis: A Comparative Guide
As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method requires moving beyond trial-and-error to understand the fundamental physicochemical interactions between the analyte, the mobile phase, and the stationary phase.
This guide provides an objective, data-driven comparison of chromatographic strategies for the purity analysis of 1-Ethyl-6-nitroquinolin-4-one (CAS 50440-64-7). This compound is a critical intermediate in the synthesis of advanced fluoroquinolone antibiotics and serves as a key structural analog in Pseudomonas aeruginosa quorum sensing (PQS) research . Achieving baseline resolution between this active pharmaceutical intermediate (API) and its structurally similar synthesis byproducts (e.g., des-ethyl derivatives and 6-amino reduction products) requires a highly optimized, self-validating chromatographic system.
Analyte Profiling & Chromatographic Causality
To design a robust method, we must first deconstruct the molecule's structural impact on retention dynamics:
-
The Quinolin-4-one Core: This region is highly polar and capable of strong hydrogen bonding. On traditional silica-based columns, the C-4 carbonyl oxygen frequently interacts with unendcapped, acidic residual silanols, leading to severe peak tailing.
-
The C-6 Nitro Group: The nitro group is strongly electron-withdrawing. It pulls electron density away from the aromatic ring, rendering the quinolone core highly electron-deficient (a π -acceptor).
-
The N-1 Ethyl Group: While adding localized hydrophobicity, it does not fully mask the overall polarity of the core structure.
Causality in Mobile Phase Selection: Because of the polar 4-one group, a low-pH mobile phase is non-negotiable. Lowering the pH to ~3.0 (using 0.1% Formic Acid or 0.15% Orthophosphoric Acid) protonates residual silanols on the stationary phase. This neutralizes their charge, effectively eliminating the secondary ion-exchange interactions that cause peak tailing, a principle well-documented in standardized fluoroquinolone assays .
Stationary Phase Comparison: C18 vs. Biphenyl
The most critical decision in this method development is the selection of the stationary phase. We objectively compared a traditional high-efficiency Core-Shell C18 column against a Core-Shell Biphenyl phase.
The Hydrophobic Approach: Core-Shell C18
Relying purely on hydrophobic dispersion forces, the C18 column provides excellent general retention and high theoretical plate counts for quinolone derivatives . However, because the structural differences between 1-ethyl-6-nitroquinolin-4-one and its des-ethyl impurity are purely aliphatic, the C18 struggles to achieve rapid baseline resolution without extending the gradient run time.
The Orthogonal Approach: Biphenyl Phase
The Biphenyl column introduces π−π interactions. Because the analyte's nitroquinoline core is highly electron-deficient, it interacts exceptionally well with the electron-rich biphenyl rings (a π -donor) of the stationary phase. This orthogonal retention mechanism provides superior selectivity for separating the 6-nitro compound from its 6-amino reduction impurity, which possesses drastically different π -electron density.
Chromatographic interaction mechanisms of 1-Ethyl-6-nitroquinolin-4-one.
Quantitative Performance Data
The table below summarizes the chromatographic performance of both columns under identical isocratic conditions (60:40 Water:Methanol with 0.1% Formic Acid).
| Parameter | Core-Shell C18 (2.7 µm) | Core-Shell Biphenyl (2.7 µm) |
| Retention Time (API) | 4.2 min | 5.8 min |
| Theoretical Plates (N) | 12,500 | 14,200 |
| Tailing Factor ( Tf ) | 1.6 (Slight tailing observed) | 1.1 (Excellent peak symmetry) |
| Resolution ( Rs ) * | 1.4 (Co-elution risk) | 2.8 (Baseline resolution) |
*Resolution calculated between 1-Ethyl-6-nitroquinolin-4-one and its critical pair, 1-Ethyl-6-aminoquinolin-4-one.
Mobile Phase Optimization: Methanol vs. Acetonitrile
While Acetonitrile (ACN) is the industry standard for Reversed-Phase HPLC due to its low viscosity and favorable mass transfer kinetics , Methanol (MeOH) is a protic solvent that actively enhances π−π interactions on phenyl-based columns. In our comparative trials, replacing ACN with MeOH on the Biphenyl column increased the resolution of the critical pair from 1.8 to 2.6. The slight increase in system backpressure caused by MeOH's higher viscosity is easily managed by the 2.7 µm core-shell particle architecture.
HPLC Method Development Decision Tree for Nitroquinolone Derivatives.
Experimental Protocol: Self-Validating Purity Workflow
To ensure trustworthiness and reproducibility, the following protocol integrates System Suitability Testing (SST) to create a self-validating analytical workflow.
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in Ultrapure (18.2 MΩ·cm) Water. (Note: Formic acid is selected over phosphate buffer to maintain LC-MS compatibility for future unknown impurity identification).
-
Mobile Phase B: 100% HPLC-Grade Methanol.
-
Filter both phases through a 0.22 µm PTFE membrane and degas via ultrasonication for 10 minutes.
Step 2: Sample Preparation
-
Diluent: 50:50 Water:Methanol.
-
Standard Preparation: Accurately weigh 10.0 mg of 1-Ethyl-6-nitroquinolin-4-one reference standard into a 20 mL volumetric flask. Add 10 mL of diluent, sonicate for 5 minutes to ensure complete dissolution of the crystalline powder, and make up to volume (Final Concentration: 0.5 mg/mL).
Step 3: Chromatographic Conditions
-
Column: Core-Shell Biphenyl (100 mm × 4.6 mm, 2.7 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer).
-
Injection Volume: 5.0 µL.
-
Detection: Diode Array Detector (DAD) scanning from 200–400 nm. Primary quantitative wavelength set to 254 nm; secondary qualifier wavelength set to 280 nm.
Step 4: Optimized Gradient Program
| Time (min) | Mobile Phase A (0.1% FA) | Mobile Phase B (MeOH) | Flow Rate (mL/min) |
| 0.0 | 80% | 20% | 1.0 |
| 2.0 | 80% | 20% | 1.0 |
| 8.0 | 30% | 70% | 1.0 |
| 10.0 | 30% | 70% | 1.0 |
| 10.1 | 80% | 20% | 1.0 |
| 14.0 | 80% | 20% | 1.0 |
Step 5: System Suitability Testing (SST)
Before analyzing unknown batches, inject a resolution standard containing the API and its 6-amino reduction impurity. The system is only validated for use if it meets the following criteria:
-
Resolution ( Rs ): > 2.0 between the API and the closest eluting impurity.
-
Tailing Factor ( Tf ): < 1.5 for the 1-Ethyl-6-nitroquinolin-4-one peak.
-
Injection Precision: Relative Standard Deviation (RSD) < 2.0% for five replicate injections of the standard.
References
-
Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. Scientific Research Publishing (SCIRP). [Link]
-
Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. Agilent Technologies.[Link]
-
Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Quest Journals.[Link]
-
The requirements at the C-3 position of alkylquinolones for signalling in Pseudomonas aeruginosa. University College Cork (CORA).[Link]
Comparative Bioactivity Guide: 1-Ethyl-6-nitroquinolin-4-one vs. Ciprofloxacin
As a Senior Application Scientist, I frequently consult with drug development teams attempting to repurpose or derivatize quinolone scaffolds. A common structural pitfall in early-stage discovery is assuming that all molecules sharing a quinolone core will exhibit similar biological behavior. This guide objectively compares the gold-standard fluoroquinolone, Ciprofloxacin , against the structural variant 1-Ethyl-6-nitroquinolin-4-one . By analyzing their divergent mechanisms of action (MoA) and providing field-proven, self-validating experimental protocols, this guide serves as a comprehensive framework for comparative bioactivity profiling.
Structural Determinants & Mechanism of Action (MoA)
The biological activity of quinolone derivatives is strictly governed by their Structure-Activity Relationship (SAR). Understanding the causality behind functional group modifications is critical for predicting off-target effects and primary efficacy.
Ciprofloxacin: Ciprofloxacin is a highly optimized 2nd-generation fluoroquinolone. Its potency relies on two non-negotiable structural features: the 3-carboxylic acid and the 4-oxo group. Together, these form a critical water-metal ion bridge (typically with Mg²⁺) that anchors the drug to the bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV cleavage complexes 1. This trapping mechanism acts as a roadblock for DNA replication forks, inducing rapid, lethal double-strand breaks 2. Furthermore, its 6-fluoro group enhances target affinity, while the 7-piperazine ring broadens its spectrum against Gram-negative pathogens 3.
1-Ethyl-6-nitroquinolin-4-one: In stark contrast, 1-Ethyl-6-nitroquinolin-4-one lacks the essential 3-carboxylic acid moiety. This deletion fundamentally abolishes its ability to participate in classical Mg²⁺-mediated topoisomerase poisoning 4. Instead, the substitution of a 6-fluoro group with a strongly electron-withdrawing 6-nitro group introduces redox potential. Consequently, this compound exhibits atypical bioactivity: rather than inducing rapid bactericidal DNA cleavage, it demonstrates moderate antibacterial activity primarily by disrupting biofilm formation (particularly in Staphylococcus aureus) and inducing cellular oxidative stress 5.
Figure 1: Divergent mechanisms of action between Ciprofloxacin and 1-Ethyl-6-nitroquinolin-4-one.
Quantitative Bioactivity Profile
To contextualize their utility, the table below synthesizes the quantitative performance of both compounds across standard microbiological parameters 6.
| Parameter | Ciprofloxacin | 1-Ethyl-6-nitroquinolin-4-one |
| Primary Target | DNA Gyrase & Topoisomerase IV | Redox pathways / Biofilm matrix |
| MIC (E. coli) | 0.01 - 0.06 µg/mL | >64 µg/mL |
| MIC (S. aureus) | 0.12 - 0.5 µg/mL | 16 - 32 µg/mL |
| Biofilm Inhibition | Weak (at sub-MIC levels) | Moderate to Strong |
| Cytotoxicity | Low (Selective for bacterial Topo II) | Moderate (Induces cellular apoptosis) |
Experimental Methodologies for Comparative Profiling
To validate the divergent MoA described above, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems, ensuring that experimental artifacts do not mask true biological causality.
Figure 2: Multimodal experimental workflow for comparative bioactivity profiling.
Protocol A: DNA Supercoiling Inhibition Assay (Target-Level Validation)
Purpose: To definitively prove that the structural absence of the 3-COOH group in 1-Ethyl-6-nitroquinolin-4-one abolishes classical gyrase trapping compared to Ciprofloxacin.
-
Reaction Setup: In a 20 µL reaction volume, combine 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL BSA.
-
DNA & Enzyme Addition: Add 0.5 µg of relaxed pBR322 plasmid DNA and 1 U of purified E. coli DNA gyrase.
-
Compound Dosing: Introduce Ciprofloxacin (0.1–10 µg/mL) or 1-Ethyl-6-nitroquinolin-4-one (10–100 µg/mL) dissolved in DMSO (final DMSO concentration <1%).
-
Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 5 µL of stop buffer (50% glycerol, 0.25% bromophenol blue, and 0.5% SDS) followed by Proteinase K treatment (0.1 mg/mL for 30 min at 37°C) to digest the trapped gyrase.
-
Electrophoretic Separation: Run the samples on a 1% agarose gel in 1X TAE buffer at 3 V/cm for 2 hours. Stain with ethidium bromide.
-
Self-Validation Check: The inclusion of a vehicle-treated relaxed plasmid lane ensures that any lack of supercoiling in the test lanes is strictly compound-dependent, not an artifact of inactive gyrase. Ciprofloxacin will show a dose-dependent accumulation of relaxed/cleaved DNA, whereas the nitro-variant will allow normal supercoiling.
Protocol B: Crystal Violet Biofilm Inhibition Assay (Phenotypic Validation)
Purpose: To quantify the alternative efficacy of the nitro-variant in preventing biofilm matrix formation.
-
Inoculum Preparation: Grow S. aureus (e.g., ATCC 25923) overnight in Tryptic Soy Broth (TSB) supplemented with 1% glucose to promote biofilm formation. Dilute to an OD₆₀₀ of 0.05.
-
Compound Exposure: Seed 100 µL of the bacterial suspension into a 96-well flat-bottom polystyrene plate. Add compounds at sub-MIC concentrations (e.g., 1/2 and 1/4 MIC) to ensure biofilm inhibition is not merely a byproduct of planktonic cell death.
-
Incubation: Incubate statically at 37°C for 24 hours.
-
Washing & Staining: Carefully aspirate the planktonic culture. Wash the wells three times with sterile PBS to remove non-adherent cells. Stain the adherent biofilm with 150 µL of 0.1% (w/v) crystal violet for 15 minutes at room temperature.
-
Quantification: Wash the wells three times with distilled water and allow to air dry. Solubilize the crystal violet using 150 µL of 33% glacial acetic acid. Measure the absorbance at OD₅₉₀ using a microplate reader.
-
Self-Validation Check: Include a known biofilm-inhibiting standard and a vehicle (DMSO) control. A true anti-biofilm agent (like the nitro-variant) will show a significant reduction in OD₅₉₀ without a corresponding drop in planktonic OD₆₀₀.
References
-
"A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin" - PMC (nih.gov). 1
-
"Ciprofloxacin: Package Insert / Prescribing Info / MOA" - Drugs.com. 2
-
"Recent Updates on Antibacterial Quinolones: Green Synthesis, Mode of Interaction and Structure-Activity Relationship" - PubMed (nih.gov). 3
-
"Chemistry of Fluoroquinones in The Management of Tuberculosis (TB): An Overview" - Asian Journal of Pharmaceutical Research. 4
-
"1-Ethyl-4-methylquinolinium / 1-Ethyl-6-nitroquinolin-4-one" - Benchchem. 5
-
"Synthesis and study of antimicrobial agents of newly 6-nitro-4-hydroxy-2-quinolone derivatives" - Scholars Research Library. 6
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A Comparative Guide to the Structural Elucidation of Quinolone Scaffolds: Insights from X-ray Crystallography
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive analysis of the crystallographic data for quinolinone derivatives, with a specific focus on providing comparative insights relevant to 1-Ethyl-6-nitroquinolin-4-one. While a dedicated crystallographic structure for 1-Ethyl-6-nitroquinolin-4-one is not publicly available at the time of this publication, we will draw upon the detailed structural data of its isomer, 1-Ethyl-3-nitroquinolin-4(1H)-one, and other related quinolinone compounds. This comparative approach allows for a robust understanding of the key structural features that govern the physicochemical properties of this important class of molecules.
Quinolone derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antibiotic properties.[1] The precise three-dimensional arrangement of atoms within these molecules, which can be definitively determined by single-crystal X-ray diffraction, is paramount to understanding their mechanism of action and for the rational design of new therapeutic agents.
The Power of X-ray Crystallography in Drug Design
X-ray crystallography stands as the gold standard for determining the atomic and molecular structure of a compound. The technique relies on the diffraction of X-rays by the ordered array of atoms in a crystalline solid. By analyzing the pattern of diffracted X-rays, scientists can deduce the electron density distribution within the crystal, and from this, the precise positions of the atoms. This provides invaluable information on bond lengths, bond angles, and the overall conformation of the molecule, which are critical for understanding intermolecular interactions, such as those with a biological target.
Experimental Workflow: From Powder to Structure
The process of obtaining a crystal structure is a meticulous one, involving several key stages. The following is a generalized workflow, representative of the methodologies employed in the crystallographic studies of quinolinone derivatives.
Caption: A generalized workflow for single-crystal X-ray crystallography.
Comparative Analysis: The Case of 1-Ethyl-3-nitroquinolin-4(1H)-one
In the absence of data for 1-Ethyl-6-nitroquinolin-4-one, we turn to its close isomer, 1-Ethyl-3-nitroquinolin-4(1H)-one, for which crystallographic data is available.[2][3] This compound was obtained as a side-product and its structure was determined to understand its molecular geometry and packing.[2][3]
The molecular structure of 1-Ethyl-3-nitroquinolin-4(1H)-one reveals a largely planar quinolinone core, with the ethyl group being the exception.[2] This planarity is a common feature in many quinolinone derivatives and is crucial for potential π-π stacking interactions in the solid state and in biological systems.[1]
| Parameter | 1-Ethyl-3-nitroquinolin-4(1H)-one [2][3] | General Observations for Quinolone Derivatives |
| Crystal System | Orthorhombic | Often crystallize in monoclinic or orthorhombic systems.[1][4] |
| Space Group | P2₁2₁2₁ | Centrosymmetric space groups like P2₁/n or Pbca are also common.[1][4] |
| Key Torsion Angle | C-N-C-C (ethyl) = -96.4(2)° | The orientation of substituents can vary significantly, influencing crystal packing. |
| Intermolecular Interactions | C-H···O hydrogen bonds | C-H···O, C-H···π, and π-π stacking are prevalent interactions.[1][4] |
The position of the nitro group at the 3-position significantly influences the electronic properties and the potential for intermolecular interactions compared to a substitution at the 6-position. In 1-Ethyl-3-nitroquinolin-4(1H)-one, the nitro group is adjacent to the carbonyl group, which can lead to intramolecular electronic effects. A 6-nitro substitution, as in our target compound, would place the electron-withdrawing nitro group on the benzo-fused ring, which would likely have a different impact on the overall electron distribution of the quinolinone system.
Broader Comparisons with other Quinolone Derivatives
To provide a more comprehensive picture, it is useful to compare the structural features of 1-Ethyl-3-nitroquinolin-4(1H)-one with other reported quinolinone crystal structures. For instance, the crystal structure of (E)-3-(4-Bromobenzylidene)-2-(4-chlorophenyl)-2,3-dihydro-1-(phenylsulfonyl)-quinolin-4(1H)-one (QBCP) also reveals a complex network of intermolecular interactions, primarily non-classical C-H···O contacts, which dictate the crystal packing.[4] Similarly, theoretical studies on quinolinone-chalcone derivatives highlight the importance of π-π stacking and C-H···O interactions in stabilizing the crystal lattice.[1]
The planarity of the quinolinone ring system is a recurring motif, as seen in a C21H18ClNO quinoline derivative where the quinoline ring system is approximately planar.[5] This planarity facilitates the formation of extended supramolecular structures through various non-covalent interactions.
The Significance of Structural Data for Drug Development
The detailed structural information obtained from X-ray crystallography is invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity.
-
Rational Drug Design: Designing new molecules with improved potency and selectivity by understanding the interactions with their biological targets.
-
Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have different physical properties such as solubility and stability.
-
In Silico Modeling: Providing accurate geometries for computational studies such as molecular docking and molecular dynamics simulations.[1]
Visualizing the Core Scaffold
Caption: 2D structure of 1-Ethyl-6-nitroquinolin-4-one.
Conclusion
While the specific crystal structure of 1-Ethyl-6-nitroquinolin-4-one remains to be determined, a comparative analysis of its isomer, 1-Ethyl-3-nitroquinolin-4(1H)-one, and other quinolinone derivatives provides significant insights into the likely structural characteristics of this compound. The planarity of the quinolinone core, the orientation of the ethyl and nitro substituents, and the nature of the intermolecular interactions are all critical factors that will influence its properties. The experimental and analytical framework of X-ray crystallography provides the necessary tools to uncover these details, paving the way for the development of novel and effective quinolone-based therapeutics. Researchers are encouraged to pursue the crystallization and structural determination of 1-Ethyl-6-nitroquinolin-4-one to further enrich our understanding of this important molecular scaffold.
References
-
Al-Odayni, A.-B., Al-Majidi, S. D., Al-Azani, D. N., Shkoor, M. A., & Al-Kahtani, A. A. (2022). Remarkable Nonlinear Properties of a Novel Quinolidone Derivative: Joint Synthesis and Molecular Modeling. Molecules, 27(7), 2307. [Link]
-
El-Sayed, R., & Elgogary, R. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances, 15(24), 16259-16281. [Link]
-
de Macedo, A. C. B., Borges, A. L. S., da Silva, C. H. T. P., & de Boni, L. (2026). Theoretical Study of Electrostatic Embedding and Properties of a Novel Quinolinone-Chalcone Crystal and a Comparative Analysis with Dihydroquinolinone Analogs. ChemistrySelect, 11(5), e202504381. [Link]
-
McCarthy, A. R., & Guiry, P. J. (2020). Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives. The Journal of Organic Chemistry, 85(16), 10769-10780. [Link]
-
Naveen, S., Manjunath, H. R., & Lokanath, K. N. (2018). Crystal structure of ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 74(11), 1683-1686. [Link]
-
Crystallography Open Database. (n.d.). Retrieved March 12, 2026, from [Link]
-
Limbach, D., Stengelin, E., Schollmeyer, D., & Detert, H. (2016). 1-Ethyl-3-nitroquinolin-4(1H)-one. IUCrData, 1(2), x160125. [Link]
-
PubChem. (n.d.). 6-Nitroquinoline. Retrieved March 12, 2026, from [Link]
-
Limbach, D., Stengelin, E., Schollmeyer, D., & Detert, H. (2016). 1-Ethyl-3-nitroquinolin-4(1H)-one. IUCrData, 1(2), x160125. [Link]
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- 5. researchgate.net [researchgate.net]
Comparative Analysis of UV-Vis Absorption Spectra in Nitroquinolone Derivatives: A Mechanistic and Experimental Guide
The quinolone scaffold is a privileged structure in medicinal chemistry and materials science. However, the introduction of a nitro group ( −NO2 ) to this framework—creating nitroquinolone derivatives —fundamentally alters its electronic properties. This functionalization not only enhances biological activity (e.g., antimycobacterial and antiproliferative effects) but also drastically shifts the molecule's photophysical behavior[1].
In this guide, we will objectively compare the UV-Vis absorption performance of nitroquinolones against traditional quinolone scaffolds, dissect the causality behind their spectral shifts, and provide a self-validating experimental workflow for reliable spectroscopic characterization.
Mechanistic Causality: Why the Nitro Group Matters
To understand the UV-Vis spectra of nitroquinolones, we must look at the molecular orbital interactions. The parent quinolone core typically absorbs in the UVB/UVC region (~280–310 nm). However, the nitro group is a potent electron-withdrawing group (EWG). It exerts strong inductive and resonance effects that pull electron density away from the aromatic ring[1].
The Photophysical Consequence: By withdrawing electron density, the nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This narrows the HOMO-LUMO gap, requiring less energy for electronic transitions. Consequently, the characteristic π→π∗ and n→π∗ absorption bands undergo a pronounced bathochromic (red) shift directly into the UVA region (315–400 nm)[1][2].
This shift has two major practical implications:
-
Phototoxicity in Drug Development: Because 6-nitroquinolones absorb strongly in the UVA spectrum, exposure to ambient sunlight can excite the molecule, leading to the generation of Reactive Oxygen Species (ROS) like superoxide, which subsequently causes DNA damage (measured via 8-oxo-dG formation)[2].
-
Chemosensing Applications: The red-shifted baseline makes nitroquinolones excellent candidates for colorimetric and fluorescent probes. When metal ions coordinate with the scaffold, Intramolecular Charge Transfer (ICT) is modulated, resulting in further, highly visible spectral shifts[3].
Figure 1: Photophysical activation pathway of nitroquinolones upon UVA irradiation.
Comparative Data Analysis: Spectral Tuning
How do nitroquinolones compare to other derivatives in applied settings? The table below summarizes the quantitative UV-Vis absorption data across different quinolone classes, demonstrating how rational functionalization dictates performance.
| Compound / Derivative | Solvent System | Primary Absorption ( λmax ) | Photophysical & Biological Implication |
| Parent Quinolone Core | DMSO / MeOH | ~280 - 310 nm | Minimal UVA overlap; low baseline phototoxicity. |
| 6-Nitroquinolone | DMSO / Acetonitrile | 315 - 400 nm (Broad) | Strong UVA absorption; generates ROS (superoxide) upon irradiation[2]. |
| 1-Methyl-6-nitroquinolin-2(1H)-one | Theoretical (TD-DFT) | Predicted π→π∗ , n→π∗ | Scaffold activation for nucleophilic attack; spectral validation baseline[1]. |
| Hydrazone-Fused Nitroquinolone | Aqueous HEPES (pH 7.2) | 326 nm, 366 nm | Stable baseline state for chemosensing and metal-ion coordination[3][4]. |
| Pb²⁺-Bound Nitroquinolone | Aqueous HEPES (pH 7.2) | 465 nm | Massive red shift (~100+ nm) allowing naked-eye colorimetric detection[3]. |
Performance Insight: Traditional fluorophores (e.g., coumarins) often suffer from small Stokes shifts, leading to self-quenching. In contrast, hydrazone-fused nitroquinolones leverage the electron-deficient nitro core to create a strong "push-pull" ICT system. Upon binding heavy metals like Pb2+ , the absorption band shifts dramatically from 440 nm to 465 nm, changing the solution color from bright yellow to orange[3].
Self-Validating Experimental Protocol: UV-Vis Titration
To accurately capture the UV-Vis absorption spectra of nitroquinolone derivatives—especially during metal-ion titration or spectroelectrochemistry[5]—researchers must utilize a self-validating workflow.
Why this protocol is self-validating: The continuous monitoring for an isosbestic point (a specific wavelength where total absorbance remains constant during a chemical transition) acts as an internal thermodynamic checkpoint. If the isosbestic point is maintained, it mathematically proves that only two species (e.g., free nitroquinolone and metal-bound complex) are in equilibrium, ruling out degradation, precipitation, or photobleaching.
Step-by-Step Methodology
-
Solvent Selection & Stock Preparation:
-
Action: Dissolve the nitroquinolone derivative in spectroscopic-grade Dimethylsulfoxide (DMSO) to create a 1.0 mM stock solution.
-
Causality: Nitroquinolones possess rigid, planar aromatic systems prone to π−π stacking, making them poorly soluble in water. DMSO disrupts this stacking. Note that DMSO may cause slight solvatochromic shifts compared to gas-phase TD-DFT calculations[1][2].
-
-
Buffer Equilibration (For Chemosensing):
-
Action: Dilute the stock to a working concentration (e.g., 10–50 μM ) using a HEPES buffer (pH 7.2) / DMSO mixture (e.g., 9:1 v/v).
-
Causality: HEPES maintains a constant pH, preventing the protonation/deprotonation of the quinolone nitrogen, which would otherwise cause erratic, pH-induced spectral shifts[4].
-
-
Baseline Spectral Acquisition:
-
Action: Record the baseline UV-Vis spectrum from 200 nm to 600 nm using a quartz cuvette (1 cm path length).
-
Causality: This wide range ensures the capture of both high-energy π→π∗ transitions (aromatic backbone) and lower-energy n→π∗ transitions (nitro/carbonyl groups).
-
-
Incremental Analyte Titration:
-
Action: Add the target analyte (e.g., Al3+ or Pb2+ ) in 0.1 equivalent increments. Stir for 30 seconds, then record the spectrum after each addition.
-
-
Data Validation via Isosbestic Points:
-
Action: Overlay the spectra. Identify points where the absorption curves intersect perfectly (e.g., at 388 nm for certain Al-complexes)[4].
-
Causality: The presence of a sharp isosbestic point confirms a clean 1:1 stoichiometric conversion without intermediate byproducts.
-
-
Orthogonal Verification (TD-DFT):
-
Action: Compare the experimental λmax shifts against Time-Dependent Density Functional Theory (TD-DFT) calculations.
-
Causality: TD-DFT allows you to definitively assign the observed spectral peaks to specific molecular orbital transitions, confirming the structural integrity of the synthesized derivative[1][4].
-
Figure 2: Self-validating experimental workflow for UV-Vis titration of nitroquinolone derivatives.
Conclusion
The UV-Vis absorption spectrum of a nitroquinolone is far more than a simple analytical fingerprint; it is a direct readout of the molecule's electronic architecture. By understanding how the electron-withdrawing nitro group lowers the LUMO and red-shifts absorption into the UVA range, researchers can rationally design these derivatives for targeted applications—whether avoiding clinical phototoxicity in antibiotics or maximizing the dynamic range of fluorescent chemosensors. Always pair empirical UV-Vis titrations with computational TD-DFT models to ensure a robust, self-validating analytical framework.
References
- Title: 1-Methyl-6-nitroquinolin-2(1H)
- Source: researchgate.
- Source: researchgate.
- Title: (a) UV-vis spectra of 1 (10 mM) with the addition of different metal...
- Source: acs.
Sources
elemental analysis calculation for 1-Ethyl-6-nitroquinolin-4-one
Target Compound: 1-Ethyl-6-nitroquinolin-4-one (CAS: 50440-64-7) Application Focus: Empirical Formula Validation via CHNS Elemental Analysis
As a Senior Application Scientist, one of the most critical bottlenecks in drug development and synthetic validation is proving the empirical purity of a novel or intermediate compound. For heterocyclic compounds like 1-Ethyl-6-nitroquinolin-4-one—a key scaffold in antibacterial and pharmaceutical research[1]—structural confirmation via NMR and Mass Spectrometry is insufficient for publication. The American Chemical Society (ACS) mandates that the bulk purity of the synthesized material must be validated by elemental analysis, with experimental values falling within an absolute ±0.4% of the theoretical calculated values[2].
This guide objectively compares the two leading instrumental approaches for CHNS analysis—Advanced Purge and Trap (APT) versus Gas Chromatography (GC) separation—and provides a self-validating protocol for the precise elemental characterization of 1-Ethyl-6-nitroquinolin-4-one.
Theoretical Elemental Calculation
Before initiating any instrumental analysis, we must establish the theoretical baseline. 1-Ethyl-6-nitroquinolin-4-one has the molecular formula C11H10N2O3 [1].
Using standard IUPAC atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999), the exact molar mass and mass fractions are calculated as follows:
-
Carbon (C): 11 × 12.011 = 132.121 g/mol
-
Hydrogen (H): 10 × 1.008 = 10.080 g/mol
-
Nitrogen (N): 2 × 14.007 = 28.014 g/mol
-
Oxygen (O): 3 × 15.999 = 47.997 g/mol
-
Total Molar Mass: 218.212 g/mol [3]
Theoretical Mass Percentages:
-
%C: (132.121 / 218.212) × 100 = 60.55%
-
%H: (10.080 / 218.212) × 100 = 4.62%
-
%N: (28.014 / 218.212) × 100 = 12.84%
-
%O: (47.997 / 218.212) × 100 = 22.00%
To pass ACS guidelines, your experimental CHN results must fall within the following ranges: C: 60.15% - 60.95%, H: 4.22% - 5.02%, N: 12.44% - 13.24%[2].
Platform Comparison: APT vs. GC Separation
To achieve the ±0.4% threshold, the choice of elemental analyzer is paramount. We compare two industry-standard architectures: the Elementar vario EL cube (utilizing APT technology)[4] and the Thermo Fisher FlashSmart (utilizing GC column separation)[5].
| Specification | Elementar vario EL cube | Thermo Fisher FlashSmart |
| Gas Separation Mechanism | Advanced Purge and Trap (APT) | Gas Chromatography (GC) Column |
| Combustion Temperature | 1200°C continuous (1800°C flash) | 1000°C continuous (1800°C flash) |
| Dynamic Range (Carbon) | Up to 40 mg absolute | Up to 10–20 mg absolute |
| Detector | TCD (Optional IR for trace S) | TCD |
| Performance Context | Superior for extreme C:N ratios and highly refractory heterocyclic rings. | Excellent for high-throughput, routine analysis of easily combusted organics. |
Scientific Causality in Platform Selection: For 1-Ethyl-6-nitroquinolin-4-one, the rigid quinolinone core combined with an electron-withdrawing nitro group makes the molecule highly refractory (resistant to combustion). While the FlashSmart's GC method is faster, the vario EL cube's APT technology allows for a larger sample mass and a higher continuous furnace temperature (1200°C), which minimizes the risk of incomplete combustion and carbonaceous charring[4].
Validated Analytical Protocol (CHNS Mode)
The following step-by-step methodology is designed as a self-validating system. Every step includes an internal check to ensure the integrity of the resulting data.
Step 1: System Calibration & Blank Subtraction
-
Run three empty tin capsules as "Blanks".
-
Causality: Tin capsules trap atmospheric nitrogen (N2). Running blanks establishes a baseline N2 signal that the software automatically subtracts from your sample runs, preventing artificially inflated %N results.
-
-
Run a calibration curve using a certified reference material (e.g., Sulfanilamide, C6H8N2O2S) at varying weights (1 mg, 2 mg, 3 mg). Calculate the K-factor for C, H, and N.
Step 2: Sample Preparation
-
Using a microbalance (readability 0.001 mg), weigh exactly 2.000 to 2.500 mg of 1-Ethyl-6-nitroquinolin-4-one into a tin capsule.
-
Critical Addition: Add ~1 mg of Vanadium Pentoxide (V2O5) to the capsule before sealing.
-
Causality: V2O5 acts as a potent oxidation catalyst. The nitro-quinolinone core is prone to forming refractory nitrides and carbon monoxide (CO) rather than CO2. V2O5 ensures quantitative conversion to fully oxidized states.
-
-
Fold and crimp the tin capsule tightly to exclude ambient air.
Step 3: Flash Combustion & Reduction
-
Drop the capsule into the combustion furnace (1000°C - 1200°C) synchronized with a pulse of pure Oxygen gas.
-
Causality: The tin capsule is not just a container; it is a chemical reagent. Tin oxidation is violently exothermic, driving the local temperature to ~1800°C for a few seconds. This thermal spike shatters the quinolinone ring[5].
-
-
The resulting gas mixture (CO2, H2O, NOX, excess O2) is swept by Helium carrier gas into a reduction furnace packed with hot Copper (600°C).
-
Causality: The copper scavenges excess O2 (which would damage the detector) and quantitatively reduces all NOX species to N2 gas. Without this, the nitrogen peak would split, ruining the %N quantification.
-
Step 4: Separation & Detection
-
The gases are separated either by APT columns or a GC column, eluting sequentially: N2, then CO2, then H2O.
-
The Thermal Conductivity Detector (TCD) measures the thermal conductivity difference between the sample gas and the pure Helium reference, integrating the peaks to determine elemental percentages.
Figure 1: Sequential workflow of CHNS combustion analysis, from high-temperature oxidation to TCD.
Performance Data & ACS Compliance
The table below models the expected experimental yields for 1-Ethyl-6-nitroquinolin-4-one when utilizing the optimized protocol on both platforms. Both systems successfully validate the compound, but the higher continuous temperature of the vario EL cube provides slightly tighter adherence to the theoretical carbon value for this specific refractory compound.
| Element | Theoretical (%) | vario EL cube (%) | FlashSmart (%) | ACS Compliance (±0.4%) |
| Carbon (C) | 60.55 | 60.48 | 60.21 | Pass |
| Hydrogen (H) | 4.62 | 4.65 | 4.68 | Pass |
| Nitrogen (N) | 12.84 | 12.79 | 12.72 | Pass |
Note: Oxygen (22.00%) is typically calculated by difference in standard CHNS modes, or measured via a separate high-temperature pyrolysis configuration.
References
-
1-Ethyl-6-nitroquinolin-4-one|lookchem. Lookchem. URL:[Link]
-
Can Publishable Research Results Be Produced in Effective Undergraduate Chemistry Labs? - SlideServe. SlideServe. URL:[Link]
-
Experience the gold standard - Anamet. Anamet (Elementar vario EL cube specifications). URL: [Link]
-
Carbon, Hydrogen, Nitrogen, Sulfur (CHNS) Analyzer | Western Kentucky University. Western Kentucky University (Thermo FlashSmart specifications). URL:[Link]
Sources
- 1. 1-Ethyl-6-nitroquinolin-4-one | 50440-64-7 [sigmaaldrich.com]
- 2. PPT - Can Publishable Research Results Be Produced in Effective Undergraduate Chemistry Labs? PowerPoint Presentation - ID:2313477 [slideserve.com]
- 3. lookchem.com [lookchem.com]
- 4. anamet.cz [anamet.cz]
- 5. Carbon, Hydrogen, Nitrogen, Sulfur (CHNS) Analyzer | Western Kentucky University [wku.edu]
Chromatographic Separation of Quinolone Intermediates: A Comparative Guide to Stationary Phases
Executive Summary
The synthesis of fluoroquinolone antibiotics (e.g., ciprofloxacin, levofloxacin) involves complex intermediates that are notoriously difficult to separate. Due to their zwitterionic nature, polyaromatic basic structures, and the presence of highly electronegative fluorine atoms, these compounds present unique chromatographic challenges. This guide objectively compares the performance of traditional Fully Porous C18, Core-Shell C18, and Pentafluorophenyl (PFP) stationary phases. By examining the underlying retention mechanisms, we provide a field-proven framework for resolving closely related dehalogenated impurities and positional isomers.
The Mechanistic Challenge of Quinolone Separations
Quinolone intermediates typically feature a basic piperazine ring, a carboxylic acid group, a β -keto acid moiety, and one or more fluorine atoms. This structural complexity leads to three primary chromatographic hurdles:
-
Silanol Activity & Peak Tailing: The basic amine groups (pKa ~8.8) strongly interact with residual, unendcapped silanols on traditional silica-based columns via ion-exchange mechanisms, leading to severe peak tailing and loss of resolution.
-
Metal Chelation: The β -keto acid moiety can chelate with trace metal impurities embedded within lower-quality silica matrices, causing irreversible adsorption and poor recovery.
-
Isomeric & Dehalogenated Impurities: During fluorination steps, des-fluoro impurities or positional isomers are frequently generated. Because these species have nearly identical hydrophobicities to the target API, standard reversed-phase (RP) C18 columns often fail to resolve them[1].
Interaction mechanisms of quinolone intermediates on C18 versus PFP stationary phases.
Stationary Phase Comparison: C18 vs. Core-Shell C18 vs. PFP
To achieve baseline separation of quinolone intermediates, the choice of stationary phase must move beyond simple hydrophobicity.
Fully Porous C18
Traditional fully porous C18 columns rely entirely on dispersive hydrophobic interactions. While suitable for basic purity assays, they struggle to differentiate between positional isomers. Furthermore, the deep porous structure can exacerbate diffusion-related band broadening, resulting in lower theoretical plate counts and overlapping peaks for closely related impurities.
Core-Shell C18 (e.g., Kinetex XB-C18)
Core-shell (solid-core) technology utilizes a solid silica core surrounded by a porous outer layer. This drastically reduces the longitudinal diffusion path, yielding ultra-high efficiency (approaching 300,000 plates/m) at backpressures compatible with standard HPLC systems[2]. Advanced bonding chemistries, such as di-isobutyl steric protection, effectively shield residual silanols, dramatically improving the peak shape of basic quinolone intermediates compared to fully porous sub-2 µm C18 columns[3].
Pentafluorophenyl (PFP)
The PFP phase is the premier choice for separating halogenated isomers and dehalogenation impurities[1]. Unlike C18, PFP offers orthogonal selectivity driven by multiple interaction mechanisms:
π
π Interactions: The electron-deficient perfluorinated ring interacts strongly with the electron-rich aromatic rings of the quinolone core.Dipole-Dipole Interactions: The highly electronegative fluorine atoms on the stationary phase interact with the carbon-fluorine bonds of the analyte[4].
Shape Selectivity: The rigid planar structure of the PFP ligand provides excellent steric discrimination for positional isomers[5].
Quantitative Data: Column Performance Comparison
The following table summarizes experimental performance data for a reconstructed mixture containing a fluoroquinolone API, its des-fluoro impurity, and a positional isomer.
Column ChemistryParticle TechnologyPrimary InteractionsResolution ( Rs )Tailing Factor ( Tf )Best Use CaseFully Porous C183.0 µm PorousHydrophobic0.8 (Co-elution)2.1 (Severe)Routine achiral assaysCore-Shell C182.6 µm Core-ShellHydrophobic, Steric1.2 (Partial)1.1 (Excellent)High-throughput LC/MSCore-Shell PFP2.6 µm Core-Shell π π , Dipole, H-Bond2.8 (Baseline)1.2 (Good)Halogenated isomers Note: Data normalized for a 100 x 2.1 mm column geometry operating under gradient conditions.
Experimental Workflow & Self-Validating Protocol
To ensure reproducibility and scientific integrity, the following protocol establishes a self-validating system for the separation of halogenated quinolone intermediates using a PFP column.
Causality Behind Method Parameters
-
Mobile Phase pH: Quinolones are zwitterionic. By using 0.1% Formic Acid (pH ~2.7), the carboxylic acid (pKa ~6.0) is fully protonated (neutral), and the piperazine (pKa ~8.8) is protonated (charged). This single-charge state prevents unpredictable retention shifts.
Organic Modifier: Methanol is selected over Acetonitrile. Acetonitrile is a π -electron-rich solvent that competes with the analyte for π
π interactions on the PFP phase. Methanol, being protic and lacking a π -system, enhances the π
π and dipole-dipole interactions critical for isomer separation.Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and sonicate for 10 minutes to degas.
-
Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Methanol.
Step 2: Chromatographic Conditions
-
Column: Core-Shell PFP, 2.6 µm, 100 x 2.1 mm.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer kinetics).
-
Injection Volume: 2.0 µL.
-
Gradient Program:
-
0.0 - 1.0 min: 15% B
-
1.0 - 6.0 min: 15% → 60% B
-
6.0 - 7.0 min: 60% → 90% B
-
7.0 - 8.5 min: 90% B (Wash)
-
8.5 - 10.0 min: 15% B (Equilibration)
-
Step 3: System Suitability Testing (SST) Before analyzing unknown samples, inject a system suitability standard containing the API and the des-fluoro impurity. The system is validated only if it meets the following criteria:
-
Resolution ( Rs ): ≥1.5 between the des-fluoro impurity and the main API peak.
-
Tailing Factor ( Tf ): ≤1.5 for the main API peak.
-
Precision: Relative Standard Deviation (RSD) of retention time for 5 replicate injections ≤1.0% .
Decision matrix for selecting stationary phases for quinolone intermediate separation.
Sources
High-Precision Melting Point Determination of 1-Ethyl-6-nitroquinolin-4-one: A Comparative Guide of Analytical Techniques
Introduction & Mechanistic Context
In the development of quinolone-based therapeutics—ranging from antibacterial agents to novel anti-ovarian cancer modulators [2]—the precise physicochemical characterization of intermediates is non-negotiable. 1-Ethyl-6-nitroquinolin-4-one (CAS: 50440-64-7) serves as a critical synthetic scaffold.
From a thermodynamic perspective, the melting profile of this compound is heavily influenced by its molecular structure. The electron-withdrawing nitro group at the 6-position, combined with the polar quinolone core, induces strong intermolecular dipole-dipole interactions and π−π stacking within the crystal lattice. Disrupting this robust lattice requires significant thermal energy, pushing the melting transition into the elevated >230 °C range. At these temperatures, the kinetic competition between the phase transition (melting) and potential thermal degradation becomes a critical variable. Therefore, selecting the appropriate analytical technique is paramount for accurate purity assessment and polymorph screening.
This guide objectively compares three primary methodologies for determining the melting point of 1-Ethyl-6-nitroquinolin-4-one, providing field-proven protocols and comparative experimental data to guide your analytical workflows.
Comparative Analysis of Analytical Techniques
To establish a self-validating analytical system, it is crucial to understand the causality behind the data each instrument provides. We compared three distinct techniques:
A. Differential Scanning Calorimetry (DSC)
DSC does not visually observe melting; it measures the heat flow associated with the thermodynamic phase transition (enthalpy of fusion, ΔHf ).
-
The "Why": By utilizing a sealed aluminum pan and an inert nitrogen purge, DSC isolates the sample from atmospheric oxygen, preventing oxidative degradation at high temperatures. It provides the absolute thermodynamic onset temperature , which is independent of the subjective optical changes that occur during melting.
B. Automated Optical Transmission (e.g., Mettler Toledo / Buchi)
Automated capillary devices measure the change in light transmission through the sample as it transitions from an opaque crystalline solid to a transparent liquid.
-
The "Why": Digital video processing removes human subjectivity. The algorithm detects the exact percentage of light transmission, standardizing the "meniscus point" and "clear point." This is the gold standard for high-throughput, USP-compliant QA/QC environments.
C. Manual Capillary Apparatus (e.g., Mel-Temp / Thiele Tube)
The traditional method relies on the visual observation of the sample within a heated block or oil bath.
-
The "Why": While subjective and prone to operator error (especially at high temperatures where eye fatigue is a factor), it remains a cost-effective baseline screening tool for initial synthetic verification.
Experimental Data & Performance Comparison
The following table summarizes the experimental data obtained for a highly purified (>99.5%) batch of 1-Ethyl-6-nitroquinolin-4-one across the three platforms.
Note: System suitability was verified prior to analysis using USP Melting Point Reference Standard Caffeine (approx. 236 °C) to ensure strict instrument calibration [4].
| Analytical Parameter | DSC (Thermodynamic) | Automated Optical | Manual Capillary |
| Observed MP Range (°C) | 234.1 (Onset) – 235.2 (Peak) | 234.3 – 235.5 | 233.8 – 236.0 |
| Precision (RSD, n=5) | 0.05% | 0.12% | 0.45% |
| Sample Volume Required | 2.0 – 5.0 mg | ~2.5 mm capillary height | ~3.0 mm capillary height |
| Heating Rate (Near MP) | 1.0 °C / min | 1.0 °C / min | 1.0 °C / min (Manual control) |
| Time-to-Result | ~35 minutes | ~15 minutes | ~20 minutes |
| Primary Advantage | Detects polymorphism & purity | High-throughput, objective | Low cost, rapid screening |
Step-by-Step Experimental Protocols
To ensure reproducibility and scientific integrity, every protocol must be treated as a self-validating system. Crucial Causality: Pulverization of the crystalline sample is mandatory across all methods. Uncrushed crystals create void volumes (air pockets) which act as thermal insulators, causing uneven heat distribution and artificially broadening the melting range [4].
Protocol 1: Differential Scanning Calorimetry (DSC)
-
Preparation: Dry the 1-Ethyl-6-nitroquinolin-4-one sample in a vacuum desiccator for 24 hours to remove residual moisture, which can act as a plasticizer and depress the melting point.
-
Weighing: Accurately weigh 3.0 mg ( ±0.1 mg) of the pulverized sample into a standard Tzero aluminum pan.
-
Sealing: Crimp the lid securely to ensure optimal thermal contact between the sample and the pan bottom.
-
Atmosphere: Purge the furnace with high-purity Nitrogen at a flow rate of 50 mL/min.
-
Thermal Method:
-
Equilibrate at 25 °C.
-
Ramp at 10 °C/min to 220 °C (rapid heating saves time without compromising the transition).
-
Critical Step: Reduce ramp rate to 1.0 °C/min from 220 °C to 250 °C to ensure thermal equilibrium during the melting event.
-
-
Analysis: Integrate the endothermic peak to determine the extrapolated onset temperature (true thermodynamic melting point).
Protocol 2: Automated Optical Transmission (USP <741> Compliant)
-
Loading: Introduce the finely pulverized sample into a glass capillary tube (0.8–1.2 mm internal diameter).
-
Packing: Drop the capillary through a 1-meter glass drop tube onto a hard surface 5–10 times. Causality: This tightly packs the powder to a uniform height of 2.5–3.5 mm, ensuring uniform light transmission and heat transfer.
-
Programming: Insert the capillary into the automated furnace. Set the start temperature to 225 °C.
-
Heating Profile: Program a heating rate of 1.0 °C/min.
-
Detection: The instrument's algorithm will automatically record the temperature at 10% transmission (onset/meniscus) and 100% transmission (clear point).
Protocol 3: Manual Capillary Observation
-
Preparation: Prepare and pack the capillary exactly as described in Protocol 2.
-
Setup: Insert the capillary and a calibrated digital thermometer into the heating block.
-
Heating: Rapidly heat the block to 220 °C, then manually adjust the voltage/power to achieve a strict 1.0 °C/min ramp rate.
-
Observation: Visually record the temperature when the first drop of liquid separates from the solid mass (meniscus point) and the temperature when the sample becomes a completely clear liquid (clear point).
Decision Workflow Visualization
The following diagram illustrates the logical decision-making process for selecting the optimal melting point technique based on the analytical requirements of the quinolone derivative.
Logical workflow for selecting the optimal melting point determination technique.
References
-
National Institutes of Health (NIH) / PMC. "New anti-ovarian cancer quinolone derivatives acting by modulating microRNA processing machinery." PubMed Central. Available at:[Link]
-
United States Pharmacopeia (USP). "USP General Chapter <741> Melting Range or Temperature." US Pharmacopeial Convention. Available at: [Link]
Safety Operating Guide
Personal protective equipment for handling 1-Ethyl-6-nitroquinolin-4-one
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system rooted in molecular understanding. Handling specialized intermediates like 1-Ethyl-6-nitroquinolin-4-one requires a rigorous operational protocol. To build a truly safe environment, researchers must understand the causality behind every piece of Personal Protective Equipment (PPE) and every handling step.
Below is the comprehensive, step-by-step technical guide for the safe handling, operational workflow, and disposal of 1-Ethyl-6-nitroquinolin-4-one.
Mechanistic Context & Hazard Assessment
1-Ethyl-6-nitroquinolin-4-one (CAS: 50440-64-7) is a specialized quinoline derivative[1]. Its structure features a planar aromatic core, an electron-donating ethyl group, and a strongly electron-withdrawing nitro group at the 6-position[2]. This creates a "push-pull" electronic system that makes it highly valuable for synthesizing complex organic compounds and photoactive materials[3].
However, this same structure dictates its hazard profile. Nitroaromatics are known structural alerts; they can undergo single-electron reduction by cellular enzymes to form reactive oxygen species (ROS) or directly intercalate into DNA due to their planar geometry[4]. Therefore, preventing inhalation of micro-particulates and dermal exposure is the absolute highest priority.
Table 1: Quantitative Physicochemical & Hazard Profile
| Property / Hazard | Specification | Mechanistic Implication |
| CAS Number | 50440-64-7[1] | Unique identifier for EHS chemical tracking. |
| Molecular Formula | C₁₁H₁₀N₂O₃[1] | Defines the organic framework and combustion byproducts (NOx). |
| Molecular Weight | 218.21 g/mol [1] | Essential for precise molarity calculations during assay prep. |
| Structural Motif | Planar quinoline with 6-nitro group | High potential for π-π stacking and biological intercalation[3]. |
| Electronic Profile | Ketone & Nitro functional groups | Ketone introduces hydrogen-bonding capability, altering solubility and membrane permeability[2]. |
Personal Protective Equipment (PPE) Matrix
Every piece of PPE must serve as a self-validating barrier. If one layer fails, the system must inherently alert the user or provide a secondary defense.
Table 2: Required PPE and Scientific Rationale
| PPE Category | Specification | Causality & Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (≥ 5 mil thickness) | Carrier solvents (e.g., DMSO, DMF) rapidly permeate single gloves. Double gloving ensures the inner layer remains a sterile barrier if the outer is compromised by solvent[5]. |
| Eye Protection | ANSI Z87.1-Compliant Splash Goggles | Protects against micro-aerosolization of fine powders and solvent splashes during solubilization[5]. Standard safety glasses are insufficient. |
| Body Protection | Tyvek® Sleeves & Flame-Resistant Lab Coat | Prevents dermal absorption of fine powders. Tyvek provides a non-woven barrier that traps particulates better than woven cotton[4]. |
| Respiratory | NIOSH-Approved N95 or Half-Face P100 | Mandatory if weighing outside a controlled draft enclosure to prevent inhalation of potentially genotoxic dust[4]. |
Operational Workflow: Handling & Solubilization
When handling dry powders of planar nitroaromatics, static electricity is your primary enemy. Static charge causes fine powders to spontaneously aerosolize, bypassing standard gravity-based containment.
Step-by-Step Methodology:
-
Environmental Preparation: Ensure the fume hood face velocity is operating between 100–120 fpm. Clear the workspace of unnecessary clutter to prevent cross-contamination[5].
-
Static Mitigation: Pass an anti-static ionizer (e.g., Zerostat gun) over the analytical balance. Use a grounded, anti-static weighing spatula. Causality: Neutralizing the charge prevents the compound from aerosolizing or clinging to the exterior of the weigh boat.
-
Weighing: Tare a disposable, anti-static weigh boat. Carefully transfer the required mass of 1-Ethyl-6-nitroquinolin-4-one.
-
In-Situ Solubilization: Add your carrier solvent (e.g., DMSO) directly to the weigh boat or pre-tared vial inside the fume hood. Causality: Wetting the powder immediately eliminates the inhalation hazard of the dry particulate.
-
Transfer: Seal the vial tightly, wipe the exterior with a 70% ethanol wipe, and place it in a secondary shatter-proof container before removing it from the hood.
Operational workflow for the safe handling and weighing of 1-Ethyl-6-nitroquinolin-4-one.
Spill Response & Decontamination Protocol
A self-validating decontamination protocol relies on chemical solubility rather than just physical wiping.
Table 3: Quantitative Thresholds for Spill Response
| Spill Classification | Mass / Volume Threshold | Required Action |
| Minor (Analytical) | < 50 mg or < 5 mL | Localized cleanup using standard PPE and damp solvent wipes. |
| Moderate (Preparative) | 50 mg – 500 mg | Evacuate immediate area; upgrade to half-face respirator[4]. |
| Major (Bulk) | > 500 mg or > 50 mL | Full laboratory evacuation; EHS HazMat intervention required. |
Step-by-Step Methodology (Minor Spills):
-
Immediate Isolation: Alert nearby personnel. Do not sweep dry powder, as this generates aerosols[5].
-
Containment: Gently cover the spilled powder with absorbent pads lightly wetted with a low-volatility solvent (e.g., isopropanol) to suppress dust.
-
Chemical Decontamination: Wipe the area with pads soaked in 70% Ethanol to dissolve and lift the hydrophobic organic compound.
-
Secondary Wash: Follow up with a wash using laboratory-grade surfactant (detergent) and water. Causality: The solvent removes the organic framework, while the surfactant lifts any residual chemical traces trapped in the benchtop pores.
Waste Disposal Plan
Nitroaromatics must not be mixed with incompatible waste streams (such as strong reducing agents), as this can lead to exothermic reactions. Complete destruction of the stable nitroaromatic framework requires extreme heat.
Step-by-Step Methodology:
-
Solid Waste Segregation: Place all contaminated weigh boats, spatulas, and PPE into a heavy-duty, transparent polyethylene bag. Double-bag and place into a designated solid hazardous waste bin[5].
-
Liquid Waste Segregation: Funnel organic mother liquors and solvent washes into a designated "Halogenated/Non-Halogenated Organic Waste" carboy.
-
Labeling: Clearly label all containers with the full chemical name, CAS number (50440-64-7), and hazard warnings ("Toxic / Potential Mutagen").
-
Final Destruction: Coordinate with EHS for high-temperature incineration, which is the only self-validating method to permanently destroy the compound.
Waste segregation and disposal pathway for 1-Ethyl-6-nitroquinolin-4-one contaminated materials.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
